2-(Aminoethyl)-1-N-boc-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBCEWTHGUFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373358 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239482-98-5 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate
tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate, commonly referred to as 2-(Aminoethyl)-1-N-Boc-piperidine, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research sectors. Its structure uniquely combines a piperidine ring, a key heterocycle in numerous approved drugs, with a reactive primary aminoethyl side chain.[1] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a feature that grants chemists precise control over the molecule's reactivity. This strategic protection allows for selective functionalization of the primary amine, making the compound an invaluable chiral building block for constructing complex molecular architectures.[2][3]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic pathway with mechanistic insights, its core applications in drug discovery, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Part 1: Physicochemical Properties and Structural Analysis
A thorough understanding of the molecule's properties is fundamental to its application. The Boc group renders the piperidine nitrogen temporarily inert to many reaction conditions, while the primary amine on the ethyl side chain remains a potent nucleophile, ready for chemical elaboration.
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 239482-98-5 | [4][5] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [4][6] |
| Molecular Weight | 228.33 g/mol | [4][6] |
| Appearance | Solid | [2] |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 144.9 ± 20.4 °C | [4] |
Structural Features and Reactivity
The utility of this compound stems from two key structural features:
-
The Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its steric bulk effectively shields the piperidine nitrogen from participating in reactions under neutral or basic conditions. This is crucial for multi-step syntheses where the primary amine must react selectively.[7] Upon successful modification of the side chain, the Boc group can be cleanly removed with a strong acid (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be used for further functionalization.
-
The Primary Aminoethyl Group: The terminal -NH₂ group is a strong nucleophile and a key handle for synthetic elaboration. It readily participates in reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the attachment of a wide variety of functional groups and pharmacophores.
Part 2: A Representative Synthetic Workflow
The synthesis of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate can be achieved through various routes. Below is a detailed, representative protocol based on established chemical transformations, illustrating a logical pathway from a commercially available starting material.
Conceptual Synthesis Pathway
The workflow begins with the commercially available 2-(2-aminoethyl)pyridine. The exocyclic primary amine is first protected to prevent side reactions during the subsequent reduction of the pyridine ring. The aromatic pyridine is then hydrogenated to yield the piperidine core. Finally, the piperidine nitrogen is selectively protected with a Boc group. The final step involves the deprotection of the side-chain amine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS#:239482-98-5 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][3] This technical guide provides an in-depth overview of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, a bifunctional building block with significant potential in drug discovery. This document details its physicochemical properties, outlines a comprehensive synthesis protocol, and explores its applications and potential biological significance, particularly as a scaffold for developing ligands targeting the Sigma-1 (σ1) receptor.
Physicochemical and Spectroscopic Properties
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate is a disubstituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a primary aminoethyl side chain at the 2-position. This orthogonal protection scheme makes it an exceptionally useful intermediate, allowing for selective chemical modification at the primary amine without disturbing the piperidine nitrogen.
Quantitative data for this compound is summarized below. Note that while experimental data for properties such as melting and boiling points are not widely reported in the literature, computational predictions provide valuable estimates.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ | - |
| Molecular Weight | 228.33 g/mol | [4] |
| CAS Number | 2756421 (from CID) | - |
| Appearance | Predicted: Colorless to yellow oil | - |
| Monoisotopic Mass | 228.18378 Da | - |
| XLogP3-AA (Predicted) | 1.4 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Data |
|---|---|
| Mass Spectrometry | Predicted [M+H]⁺: 229.1911 |
| ¹³C NMR (Predicted) | δ (ppm) ≈ 155 (C=O), 80 (quaternary C of Boc), 55-60 (piperidine C2), 40-45 (piperidine C6), 35-40 (ethyl CH₂-N), 25-30 (piperidine C3, C4, C5), 28 (CH₃ of Boc) |
| ¹H NMR (Predicted) | δ (ppm) ≈ 4.0-4.2 (piperidine C2-H), 2.8-3.0 (ethyl CH₂NH₂), 2.6-2.8 (piperidine C6-H), 1.6-1.8 (ethyl CH₂-C), 1.2-1.6 (piperidine protons), 1.45 (s, 9H, Boc) |
Synthesis and Experimental Protocols
Figure 1: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of similar piperidine derivatives.[5][6]
Step 1: Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Reagents & Setup: Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidizing Agent Addition: To the stirred solution, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, can often be used in the next step without further purification.
Step 2: Reductive Amination to Yield tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate
-
Reagents & Setup: Dissolve the crude aldehyde from Step 1 (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask.
-
Amine Source: Add ammonium acetate (NH₄OAc) (5-10 eq) to the solution and stir until dissolved.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the intermediate imine is consumed and the product is formed (typically 12-18 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery
The unique structure of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate makes it a valuable building block for several strategic applications in medicinal chemistry.
-
Scaffold for Combinatorial Libraries: The free primary amine serves as a reactive handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of functional groups and build large chemical libraries for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): The piperidine core is a common fragment in many approved drugs.[2][7] This molecule can be used to grow fragments or link different pharmacophores, allowing for the systematic exploration of chemical space around a target protein's binding site.
-
Linker Chemistry: In complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a versatile piece of a linker connecting a target-binding element to an E3 ligase-recruiting element.[8] The piperidine ring provides a semi-rigid conformational constraint that can be advantageous for optimizing ternary complex formation.[8]
-
Modulation of Physicochemical Properties: Incorporating a piperidine ring is a well-established strategy to improve the physicochemical properties of a drug candidate. It can increase aqueous solubility (when protonated), enhance metabolic stability, and improve pharmacokinetic profiles while reducing toxicity.[3][9]
Biological Context: A Scaffold for Sigma-1 (σ1) Receptor Ligands
While the specific biological activity of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate has not been extensively characterized, its structural motif is highly relevant to known pharmacologically active compounds. Specifically, the (aminoethyl)piperidine scaffold is a key feature of ligands targeting the Sigma-1 (σ1) receptor.[6][10]
The σ1 receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is not a classical G-protein coupled receptor but rather a ligand-operated attenuator of other signaling pathways. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Due to its involvement in numerous pathophysiological processes, it is an attractive therapeutic target for central nervous system (CNS) disorders, neurodegenerative diseases, and cancer.[11]
Derivatives synthesized from the title compound could modulate σ1 receptor activity, thereby influencing downstream cellular events.
Figure 2: Potential signaling role of the σ1 receptor, a target for piperidine derivatives.
Conclusion
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate is a strategically important chemical building block for drug discovery and development. Its bifunctional nature, combined with the proven pharmacological advantages of the piperidine scaffold, makes it an ideal starting point for the synthesis of diverse chemical libraries. Its potential as a core structure for developing selective σ1 receptor ligands highlights its value in pursuing novel therapeutics for a range of challenging diseases. The synthetic and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to leverage this versatile compound in their discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | Benchchem [benchchem.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(Aminoethyl)-1-N-boc-piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a plausible synthetic pathway, predicted analytical data, and a hypothesized biological context based on closely related structures.
Chemical Structure and Properties
This compound, with the systematic name tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The structure features a piperidine ring with an aminoethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group enhances the solubility of the molecule in organic solvents and allows for selective reactions at the primary amine of the aminoethyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 239482-98-5 | ChemSrc[1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[2] |
| Molecular Weight | 228.33 g/mol | PubChem[2] |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | ChemSrc[1] |
| Density | 1.0 ± 0.1 g/cm³ | ChemSrc[1] |
| Flash Point | 144.9 ± 20.4 °C | ChemSrc[1] |
| Predicted XlogP | 1.4 | PubChemLite[2] |
Proposed Synthesis and Experimental Protocols
2.1. Proposed Synthetic Pathway
The proposed synthesis involves a four-step process:
-
Wittig Reaction: Introduction of a two-carbon chain with an ester functionality.
-
Hydrogenation: Reduction of the double bond formed in the Wittig reaction.
-
Reduction of the Ester: Conversion of the ester to a primary alcohol.
-
Conversion of Alcohol to Amine: Transformation of the hydroxyl group into a primary amine.
2.2. Detailed Experimental Protocols
Step 1: Wittig Reaction
To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of N-Boc-2-piperidone in dry THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Hydrogenation
The product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.
Step 3: Ester Reduction
The saturated ester is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the corresponding alcohol.
Step 4: Conversion of Alcohol to Amine
The alcohol is first converted to its mesylate by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM). The resulting mesylate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the azide intermediate. Finally, the azide is reduced to the primary amine by hydrogenation with Pd/C in ethanol.
Analytical Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with similar structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~4.0-3.8 (m, 1H, N-CH-), ~3.0-2.8 (m, 2H, -CH₂-NH₂), ~2.7-2.5 (m, 2H, piperidine ring protons), ~1.8-1.2 (m, 8H, piperidine ring and ethyl chain protons), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~155 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~55 (N-CH), ~45-20 (piperidine and ethyl chain carbons), 28.5 (-C(CH₃)₃) |
| FT-IR | ν (cm⁻¹): ~3400-3300 (N-H stretch, primary amine), ~2970-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, carbamate), ~1160 (C-N stretch) |
| Mass Spec. | Expected [M+H]⁺: m/z = 229.1911 |
Potential Biological Significance and Applications
While the biological activity of this compound has not been specifically reported, the piperidine scaffold is a common motif in many biologically active compounds.[4] Notably, the isomeric 4-(2-aminoethyl)piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological disorders and cancer.[3] These compounds have shown antiproliferative activity against human tumor cell lines.[3]
This suggests that this compound and its derivatives could also be valuable building blocks in the design of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets.
The workflow for investigating the biological activity would involve the synthesis of a variety of derivatives from the parent compound, followed by high-throughput screening against a panel of biological targets. Based on the activity of its isomer, the sigma-1 receptor would be a prime candidate for initial investigation. Hits from these screens would then be further evaluated for their effects on downstream signaling pathways and their overall cellular effects.
Conclusion
This compound represents a valuable, yet understudied, chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data. The known biological activity of its 4-substituted isomer suggests promising avenues for future research into the therapeutic applications of this compound and its derivatives. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this compound.
References
N-Boc-2-(aminoethyl)piperidine: A Comprehensive Technical Guide for Researchers
Introduction: N-Boc-2-(aminoethyl)piperidine, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a key bifunctional building block in modern medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring with a protected secondary amine and a primary aminoethyl side chain, offers synthetic versatility for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 144.9 ± 20.4 °C | [1] |
| Melting Point | Not available | [1] |
| Predicted pKa | 10.60 ± 0.29 (for the primary amine) | [2] |
| Predicted LogP | 1.4 | [1] |
| Solubility | Soluble in polar organic solvents such as methanol and chloroform. | Inferred from related compounds[3] |
Synthesis of N-Boc-2-(aminoethyl)piperidine
The synthesis of N-Boc-2-(aminoethyl)piperidine is typically achieved through the selective protection of the secondary amine of 2-(aminoethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the resulting acid.
Experimental Protocol:
Materials:
-
2-(aminoethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminoethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Boc-2-(aminoethyl)piperidine.
Caption: Synthetic workflow for N-Boc-2-(aminoethyl)piperidine.
Application in Drug Development: Synthesis of σ1 Receptor Ligands
N-Boc-2-(aminoethyl)piperidine is a valuable precursor for the synthesis of various biologically active molecules. A notable application is in the development of σ1 receptor ligands, which have shown potential as therapeutic agents for neurodegenerative diseases and cancer.[1][4][5] The primary amine of N-Boc-2-(aminoethyl)piperidine serves as a key functional handle for introducing diverse pharmacophoric groups.
Experimental Workflow: Synthesis of a Model σ1 Receptor Ligand
The following workflow illustrates the use of N-Boc-2-(aminoethyl)piperidine in the synthesis of a hypothetical σ1 receptor ligand. This process involves the reductive amination of a ketone with the primary amine of N-Boc-2-(aminoethyl)piperidine, followed by deprotection of the Boc group.
Caption: Experimental workflow for σ1 receptor ligand synthesis.
Role in Signaling Pathways
The piperidine scaffold is a common motif in compounds targeting the central nervous system. Ligands derived from N-Boc-2-(aminoethyl)piperidine can modulate the activity of the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] The σ1 receptor is involved in regulating various cellular processes, including calcium signaling, ion channel function, and cellular stress responses. By binding to the σ1 receptor, these ligands can influence downstream signaling pathways implicated in cell survival and proliferation, making them attractive candidates for the treatment of neurodegenerative disorders and cancer.[1][5]
References
- 1. d-nb.info [d-nb.info]
- 2. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS#: 1036027-87-8 [chemicalbook.com]
- 3. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 [chemicalbook.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.bgu.ac.il [primo.bgu.ac.il]
An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine (CAS: 239482-98-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Aminoethyl)-1-N-boc-piperidine, a versatile building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its application in the development of novel therapeutics, particularly through the modulation of the sigma-1 receptor signaling pathway.
Core Compound Properties
This compound, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a primary aminoethyl side chain at the 2-position. This structure makes it a valuable intermediate for introducing a piperidine moiety with a flexible linker into more complex molecules. The Boc protecting group allows for selective reactions at the primary amine, and can be readily removed under acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 239482-98-5 | N/A |
| Molecular Formula | C12H24N2O2 | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Appearance | Solid or liquid | N/A |
| Purity | Typically ≥95% | N/A |
Synthesis and Experimental Protocols
Illustrative Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a suitable piperidine precursor, followed by the introduction of the aminoethyl side chain and subsequent N-Boc protection.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: N-Boc Protection of a Diamine
This protocol describes a general method for the selective protection of a primary amine in the presence of a secondary amine, such as the piperidine nitrogen, using di-tert-butyl dicarbonate (Boc)₂O.[2]
Materials:
-
2-(2-Aminoethyl)piperidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-aminoethyl)piperidine dihydrochloride (1.0 eq) in water.
-
Add sodium bicarbonate (3.0 eq) to the solution to neutralize the hydrochloride salt and basify the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Experimental Protocol: N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization.[3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 10-20% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to a pH > 9.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the deprotected product, 2-(2-aminoethyl)piperidine.
Application in Drug Development: Targeting the Sigma-1 Receptor
Piperidine scaffolds are prevalent in many biologically active compounds. Derivatives of aminoethyl-piperidine have been investigated as ligands for the sigma-1 (σ₁) receptor.[4][5] The σ₁ receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of cellular processes, including cell survival, proliferation, and apoptosis.[6][7] Its overexpression in several cancer types makes it an attractive target for therapeutic intervention.[8][9]
Sigma-1 Receptor Signaling Pathway in Cancer
Ligands targeting the σ₁ receptor can modulate its activity, leading to downstream effects on cancer cell proliferation and survival. Antagonists of the σ₁ receptor have been shown to inhibit tumor cell growth and induce apoptosis.[3][4] The binding of a ligand, such as a derivative of 2-(aminoethyl)-piperidine, can influence the interaction of the σ₁ receptor with its partner proteins, thereby affecting key signaling cascades.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 8. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Solubility Profile of 2-(Aminoethyl)-1-N-boc-piperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Aminoethyl)-1-N-boc-piperidine, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is crucial for reaction optimization, purification, formulation, and drug development processes. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide consolidates qualitative information based on its structural features and provides a detailed experimental protocol for its precise quantitative determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂[1][2] |
| Molecular Weight | 228.33 g/mol [1][2] |
| Appearance | Solid (predicted) |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
The structure of this compound contains a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a polar piperidine ring with an aminoethyl side chain. The Boc group enhances solubility in nonpolar organic solvents, while the amine functionalities introduce polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents.[3]
Predicted Solubility Profile
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | The amine groups can form hydrogen bonds with protic solvents. |
| Water | Slightly Soluble | The Boc group and hydrocarbon backbone reduce miscibility with water.[3] | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of the solvent can accommodate the polar groups of the molecule.[3] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent.[3] | |
| Acetonitrile (ACN) | Soluble | A common solvent for a wide range of organic compounds.[3] | |
| Tetrahydrofuran (THF) | Soluble | The ether functionality and moderate polarity make it a good solvent for Boc-protected compounds.[5] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds, including Boc-protected amines.[3][5] |
| Chloroform | Soluble | Similar properties to DCM. | |
| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | The molecule possesses significant polarity from the amine groups, limiting solubility in nonpolar solvents.[4] |
| Ethyl Acetate | Soluble | Often a good solvent for moderately polar compounds like Boc-protected amines.[3] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, determining the quantitative solubility is essential. The following is a detailed protocol based on the widely accepted isothermal shake-flask method.[3][6]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
High-purity organic solvents of interest
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker, typically set to 25 °C (or the desired experimental temperature).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in the desired units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.
References
An In-depth Technical Guide to 2-(Aminoethyl)-1-N-boc-piperidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Aminoethyl)-1-N-boc-piperidine. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of biological pathways. Its structural features, combining a piperidine scaffold with a protected aminoethyl side chain, make it a versatile intermediate for creating diverse libraries of bioactive molecules.
Core Physicochemical and Structural Data
This compound, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This strategic protection allows for selective chemical modifications at the primary amine of the aminoethyl group.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [1][2][3] |
| CAS Number | 239482-98-5[1] |
| Appearance | Solid |
| Boiling Point | 316.0 ± 15.0 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Flash Point | 144.9 ± 20.4 °C[1] |
Synthetic Pathways and Methodologies
The synthesis of N-Boc protected aminoethyl-piperidines is a multi-step process that can be adapted from established methods for similar piperidine derivatives. The following represents a generalized experimental workflow for the synthesis and subsequent deprotection of such compounds.
Representative Synthetic Workflow
Caption: Generalized synthetic workflow for N-Boc protected aminoethyl-piperidines.
Detailed Experimental Protocols
The following protocols are representative of the synthesis and modification of N-Boc protected piperidines and can be adapted for this compound.
Protocol 1: N-Boc Protection of a Piperidine Derivative
This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
-
Dissolution: Dissolve the starting piperidine compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Addition of Base: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.5-2 equivalents), to the solution.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
-
Dissolution: Dissolve the N-Boc protected piperidine (1 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.
-
Work-up: The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine. Further purification can be achieved by recrystallization or chromatography if necessary.
Applications in Drug Development: Targeting the Sigma-1 Receptor
Derivatives of aminoethyl-piperidine are of significant interest as ligands for the sigma-1 receptor (σ₁R). The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that plays a crucial role in cellular stress responses and calcium signaling.[4][5] Modulation of the sigma-1 receptor has shown therapeutic potential in a variety of central nervous system disorders and in cancer.[5]
The Sigma-1 Receptor Signaling Pathway
The interaction of ligands with the sigma-1 receptor can initiate a cascade of downstream signaling events that influence cell survival, proliferation, and ion channel function. The diagram below illustrates a simplified overview of the sigma-1 receptor signaling pathway.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Antiproliferative Activity of Piperidine Derivatives
Many piperidine-containing compounds have been investigated for their anticancer properties.[6][7] The antiproliferative effects of these compounds are often evaluated using in vitro cell-based assays.
Protocol 3: Antiproliferative Assay (General Protocol)
This protocol describes a general method for assessing the antiproliferative activity of a compound against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in appropriate media and conditions (e.g., 37 °C, 5% CO₂).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Cell Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[6]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its structure is well-suited for the synthesis of a wide range of derivatives, particularly those with applications in drug discovery. The ability to create molecules that modulate key biological targets, such as the sigma-1 receptor, highlights the importance of this compound in the development of new therapies for neurological disorders and cancer. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this class of compounds.
References
- 1. This compound | CAS#:239482-98-5 | Chemsrc [chemsrc.com]
- 2. (R)-2-Boc-aminoethyl-piperidine = 95 1821791-75-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
conformational analysis of N-Boc-piperidine derivatives
An In-Depth Technical Guide to the Conformational Analysis of N-Boc-Piperidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its specific three-dimensional conformation is a critical determinant of molecular properties, governing interactions with biological targets and ultimately influencing efficacy and selectivity.[1] The introduction of the N-tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, profoundly impacts the conformational landscape of the piperidine ring.[1][4]
The N-Boc group's steric bulk and electronic properties introduce complex conformational dynamics, including restricted rotation around the N-C(O) amide bond and altered ring inversion barriers.[5][6] A comprehensive understanding of these conformational preferences is therefore essential for rational drug design and the development of structure-activity relationships (SAR).[5][7] This guide provides a technical overview of the principles and methods used to analyze the conformation of N-Boc-piperidine derivatives, integrating data from spectroscopic, crystallographic, and computational techniques.
The Conformational Landscape of N-Boc-Piperidine
The conformational behavior of N-Boc-piperidine is primarily dictated by two interconnected dynamic processes: the inversion of the six-membered ring and the hindered rotation around the N-C(O) carbamate bond.[5]
-
Ring Inversion: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. It can undergo a rapid "ring flip" between two distinct chair forms.
-
Carbamate Bond Rotation: The partial double-bond character of the N-C(O) bond restricts free rotation, creating a significant energy barrier.[5] This often results in distinct conformers that are observable at room temperature.
The interplay between these processes leads to a complex equilibrium. The bulky Boc group disfavors the axial position due to steric clashes with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). However, the situation is more complex than for a simple alkyl group. The planar nature of the carbamate can introduce pseudo-allylic or A(1,3) strain, which occurs between the Boc group and an equatorial substituent at the C2 position.[1][4] This can sometimes favor a conformation where the C2 substituent is axial.[4] Therefore, the final conformational equilibrium is a fine balance of these competing steric and electronic effects.
Key Experimental and Computational Methodologies
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[6][8]
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[9] By measuring these coupling constants, one can deduce the relative orientation (axial or equatorial) of protons on the piperidine ring.[10]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for identifying 1,3-diaxial relationships and confirming the stereochemistry of substituents.[9][10]
-
Variable Temperature (VT) NMR: For systems undergoing rapid conformational exchange, lowering the temperature can slow the process, allowing for the observation and characterization of individual conformers.[5][11] The energy barrier for the exchange can be calculated using the Eyring equation.[11]
Table 1: Representative ¹H NMR Coupling Constants for Piperidine Ring Protons
| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH Value (Hz) |
|---|---|---|
| axial-axial | ~180° | 10 - 13 |
| axial-equatorial | ~60° | 2 - 5 |
| equatorial-equatorial | ~60° | 2 - 5 |
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[2][6][7] This technique offers a static "snapshot" of the molecule in its lowest energy crystal lattice conformation, which may or may not be the most populated conformer in solution.[6] Nevertheless, it provides an essential benchmark for validating computational models and interpreting solution-state data.[6]
Table 2: Example Torsional Angles from X-ray Crystallography for a Substituted N-Boc-Piperidine
| Atoms (Torsional Angle) | Angle (°) | Conformation Indicated |
|---|---|---|
| C6-N1-C2-C3 | -55.2 | Chair |
| N1-C2-C3-C4 | +53.8 | Chair |
| C2-C3-C4-C5 | -54.1 | Chair |
| C3-C4-C5-C6 | +56.0 | Chair |
| C4-C5-C6-N1 | -57.5 | Chair |
| C5-C6-N1-C2 | +56.9 | Chair |
Computational Modeling
Computational chemistry complements experimental techniques by providing insight into the relative energies and geometries of different conformers and the transition states that separate them.[8][12]
-
Conformational Search: Algorithms are used to explore the potential energy surface and identify all low-energy conformers.
-
Energy Calculations: High-level quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate the relative free energies (ΔG) of the identified conformers, allowing for the prediction of their equilibrium populations.[8][11]
-
Data Correlation: Calculated parameters, such as NMR coupling constants and chemical shifts, can be compared with experimental data to validate the predicted conformational model.[8][9][12]
Table 3: Theoretical Relative Energies of N-Boc-Piperidine Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Chair (Boc-eq) | DFT/B3LYP/6-31G* | 0.00 | ~95% |
| Chair (Boc-ax) | DFT/B3LYP/6-31G* | +1.8 | ~5% |
| Twist-Boat | DFT/B3LYP/6-31G* | +5.5 | <0.1% |
Detailed Experimental Protocols
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.[8][13]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a 400 MHz or higher field spectrometer. Ensure high digital resolution to accurately measure coupling constants.
-
2D NMR Acquisition:
-
COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin coupling networks and aid in signal assignment.
-
NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-500 ms to identify through-space correlations, particularly between axial protons on the ring.
-
-
Data Analysis:
-
Assign all proton signals using the 2D spectra.
-
Extract all relevant ³JHH values from the 1D spectrum, often using spectral simulation for complex regions.
-
Analyze NOESY cross-peaks to confirm spatial proximities and assign relative stereochemistry.
-
If dynamic processes are evident (broad peaks), repeat acquisitions at lower temperatures (e.g., 253 K, 233 K) to resolve individual conformers.
-
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions).[7] This is often the most challenging step and may require screening various techniques (slow evaporation, vapor diffusion, layering) and solvents.
-
Data Collection: Mount a suitable crystal on a goniometer head.[7] Place the crystal in a modern X-ray diffractometer, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating the crystal.[7]
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.
-
Refine the structural model against the experimental data by least-squares minimization. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
-
Analysis: Analyze the final refined structure to obtain precise bond lengths, angles, and torsional angles that define the molecule's conformation. Visualize the structure and analyze its packing in the crystal lattice.
Protocol: Computational Modeling
-
Structure Preparation: Build the 3D structure of the N-Boc-piperidine derivative using molecular modeling software (e.g., Maestro, ChemDraw 3D).[14]
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation:
-
Take the unique low-energy conformers from the search and perform full geometry optimization using a higher level of theory, typically DFT (e.g., ωB97XD or B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[9]
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.
-
If studying solvent effects, include a polarizable continuum model (PCM) during optimization.[8]
-
-
Property Calculation and Analysis:
-
Calculate the relative Gibbs free energies of all conformers to predict their populations at a given temperature.
-
For key conformers, calculate NMR parameters (chemical shifts, coupling constants) using methods like GIAO and compare them with experimental values for validation.[12]
-
Influence of Ring Substituents on Conformation
Substituents on the piperidine ring can dramatically shift the conformational equilibrium established by the N-Boc group. The final outcome depends on the substituent's position (C2, C3, or C4), its size, and its electronic properties.
-
C4-Substituents: The conformational preferences at C4 are often similar to those in cyclohexane, with bulky groups strongly preferring the equatorial position to avoid 1,3-diaxial interactions.[1][15]
-
C3-Substituents: A C3-substituent's preference is also primarily dictated by sterics, favoring the equatorial position. However, electronic effects like hyperconjugation or electrostatic interactions with the nitrogen atom can play a role.[8][13]
-
C2-Substituents: The C2 position is most sensitive to the N-Boc group. An equatorial C2 substituent can experience significant A(1,3) strain with the bulky Boc group.[1] This can sometimes lead to a conformation where the C2 substituent adopts an axial orientation to relieve this strain, a counter-intuitive result based on simple A-values.[4]
Conclusion
The is a complex but critical task in modern drug discovery and chemical biology. The molecule's preferred shape is not governed by a single factor but by a delicate balance of ring dynamics, carbamate bond rotation, and the steric and electronic influences of other ring substituents. A definitive understanding can only be achieved by integrating the strengths of multiple techniques: NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational modeling for energetic and predictive insights. The principles and protocols outlined in this guide provide a framework for researchers to thoroughly characterize these important scaffolds, paving the way for more rational and efficient drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 3. ias.ac.in [ias.ac.in]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 2-(Aminoethyl)-1-N-boc-piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-(Aminoethyl)-1-N-boc-piperidine, a key building block in pharmaceutical synthesis. The information presented herein is essential for ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to drug development and manufacturing.
Chemical Properties and Stability Profile
This compound, with the CAS number 239482-98-5, is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a primary aminoethyl side chain. Its stability is intrinsically linked to the chemical nature of the Boc group and the piperidine scaffold.
Key Stability Concerns:
-
Acid Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1] Exposure to strong acids, and even mild acidic environments, can lead to the removal of the Boc group, yielding the corresponding unprotected piperidine.
-
Oxidation: The piperidine ring and the aminoethyl side chain can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[1]
-
Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.[1]
-
Photostability: Prolonged exposure to light, especially UV radiation, may lead to degradation.[1]
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: Room Temperature | Minimizes thermal degradation and preserves long-term stability.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation. |
| Light Exposure | Protect from light | Avoids photolytic degradation. |
| Container | Tightly sealed, appropriate containers | Prevents contamination and exposure to moisture and air. |
| Incompatible Materials | Strong acids, strong oxidizing agents | Prevents chemical reactions leading to degradation.[1] |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying impurities.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on established guidelines for pharmaceutical intermediates.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the compound under recommended and stressed storage conditions.
Caption: Workflow for long-term and accelerated stability studies.
Table of Recommended Conditions and Testing Frequency:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
Illustrative Forced Degradation Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Heat a solid sample and a solution of the compound at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Illustrative Quantitative Data from a Forced Degradation Study (Hypothetical):
| Stress Condition | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (t=0) | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 13.5 (Deprotected) | 0.5 |
| 0.1 M NaOH, 60°C, 24h | 98.5 | 0.3 | 0.2 |
| 3% H₂O₂, RT, 24h | 92.1 | 1.2 | 5.8 (Oxidized) |
| 60°C, 24h (Solid) | 99.5 | 0.2 | < 0.1 |
| UV Light, 24h (Solution) | 96.3 | 0.8 | 1.5 |
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is critical for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent compound from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of more complex molecules with potential therapeutic applications. Its piperidine scaffold is a common motif in many biologically active compounds.
Notably, derivatives of aminoethyl-piperidine have been investigated as ligands for the sigma-1 (σ1) receptor.[2][3][4] The σ1 receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the development of drugs for neurological disorders, pain, and cancer.
Caption: Synthetic utility in the development of sigma-1 receptor ligands.
Conclusion
The stability and proper storage of this compound are critical for its successful application in research and drug development. Key considerations include protection from acidic conditions, oxidation, high temperatures, and light. A robust stability testing program, including long-term, accelerated, and forced degradation studies, is essential to ensure the quality and define the shelf-life of this important synthetic intermediate. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this compound.
References
2-(Aminoethyl)-1-N-boc-piperidine safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-(Aminoethyl)-1-N-boc-piperidine
This guide provides comprehensive safety and handling information for this compound (CAS No. 239482-98-5), intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency protocols, and proper storage and disposal.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate |
| Common Synonyms | This compound |
| CAS Number | 239482-98-5[1][2] |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| Physical State | Information not consistently available |
| Melting Point | Information not available |
| Boiling Point | Information not available |
| Flash Point | Information not available |
| Solubility | Information not available |
Hazard Identification and Classification
This chemical is classified as an irritant.[3] The primary hazards are associated with skin, eye, and respiratory tract irritation.[3][4]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation (Category 2/2A/2B) | H319/H320: Causes serious eye irritation[4] |
| Respiratory Tract Irritation | R36/37/38: Irritating to eyes, respiratory system and skin[3] |
GHS Pictogram:
-
Irritant (Exclamation Mark)
Signal Word:
-
Warning
Precautionary Statements: [4]
| Code | Statement |
| P264 | Wash hands and skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | IF SKIN irritation occurs: Get medical advice/attention. |
| P337+P313 | IF eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
Experimental Protocols: Safe Handling and Storage
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
Use a closed system or local exhaust ventilation to minimize direct exposure.[4]
-
Ensure that a safety shower and eye wash station are readily accessible.[4]
3.2. Personal Protective Equipment (PPE)
A detailed workflow for PPE selection is illustrated in the diagram below.
Caption: Personal Protective Equipment Selection Workflow.
-
Respiratory Protection: A government-approved respirator should be used.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye/Face Protection: Use government-approved eye and face protection, such as safety glasses with side shields or a face shield.[4]
-
Body Protection: Wear appropriate protective clothing and boots to prevent skin exposure.[4]
3.3. General Handling Procedures
-
Avoid breathing vapors.[4]
-
Prevent contact with eyes, skin, and clothing.[4]
-
Avoid prolonged or repeated exposure.[4]
-
Wash hands and face thoroughly after handling.[4]
3.4. Storage Conditions
-
Keep the container tightly closed and in an upright position.[4]
-
Store in a dry and well-ventilated place.[4]
-
Avoid overheating.[4]
Emergency Procedures
The following decision tree outlines the appropriate first aid response in case of exposure.
Caption: First Aid Emergency Response Decision Tree.
4.1. First Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
4.2. Accidental Release Measures
-
Personal Precautions: Use the personal protective equipment outlined in Section 3.2.
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Methods for Cleaning Up: For spills, wipe dry and place the material in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been collected.[4]
Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong acids.[3]
-
Hazardous Decomposition Products: Carbon oxides and nitrogen oxides (NOx).[3]
Toxicological Information
-
Acute Toxicity: LD50/LC50 data are not available.[3]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]
-
Primary Routes of Exposure: Skin contact, eye contact, inhalation.
-
Health Effects:
Disposal Considerations
-
Dispose of this material in accordance with all applicable federal, state, and local environmental regulations.[3]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Transport Information
-
This substance is considered to be non-hazardous for transport according to IATA, IMO, and RID/ADR regulations.[3]
Disclaimer: The information provided in this guide is based on currently available data and is believed to be accurate. However, it is the responsibility of the user to conduct their own investigations to determine the suitability of this information for their particular purposes. No warranty, express or implied, is made with respect to the information contained herein.
References
Spectroscopic and Synthetic Profile of N-Boc-2-(aminoethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-(aminoethyl)piperidine, a key intermediate in pharmaceutical synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, it outlines a representative synthetic protocol and the methodologies for acquiring the spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-2-(aminoethyl)piperidine (tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate), with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | m | 1H | CH (Piperidine C2) |
| ~2.9 - 3.1 | m | 2H | CH₂ (Ethyl CH₂) |
| ~2.6 - 2.8 | m | 2H | CH₂ (Piperidine C6) |
| ~2.5 | t | 2H | CH₂ (Ethyl CH₂) |
| ~1.2 - 1.8 | m | 6H | CH₂ (Piperidine C3, C4, C5) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| (variable) | br s | 2H | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | C(CH₃)₃ (Boc) |
| ~57.0 | CH (Piperidine C2) |
| ~46.5 | CH₂ (Piperidine C6) |
| ~40.0 | CH₂ (Ethyl CH₂) |
| ~35.0 | CH₂ (Ethyl CH₂) |
| ~30.0 | CH₂ (Piperidine C4) |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~25.0 | CH₂ (Piperidine C5) |
| ~20.0 | CH₂ (Piperidine C3) |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3200 | Medium, Broad | N-H stretch (amine) |
| ~2930, 2850 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1170 | Strong | C-N stretch, C-O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Adduct |
| 229.1911 | [M+H]⁺ |
| 251.1730 | [M+Na]⁺ |
| 227.1765 | [M-H]⁻ |
Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic characterization of N-Boc-2-(aminoethyl)piperidine. These are based on established methods for similar compounds.
Synthesis of N-Boc-2-(aminoethyl)piperidine
A plausible synthetic route involves the mono-Boc protection of 2-(aminoethyl)piperidine.
Materials:
-
2-(Aminoethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(aminoethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(aminoethyl)piperidine.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Obtain the spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a thin film by dissolving the solid in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Report the absorption bands as wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The data is reported as the mass-to-charge ratio (m/z).
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and analytical workflow for N-Boc-2-(aminoethyl)piperidine.
Caption: Synthetic workflow for N-Boc-2-(aminoethyl)piperidine.
Caption: Analytical workflow for structural characterization.
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness, predictable reactivity, and mild removal conditions.[1] Its widespread application, particularly in peptide synthesis, natural product synthesis, and the development of complex pharmaceutical agents, stems from its ability to temporarily mask the reactivity of primary and secondary amines, as well as other nucleophilic functional groups.[1][2][3] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, applications in orthogonal protection strategies, and detailed experimental protocols with quantitative data to aid researchers in designing efficient and robust synthetic routes.
Core Principles: Protection and Deprotection Chemistry
The primary function of the Boc group is to reversibly block the nucleophilic and basic nature of amines by converting them into less reactive carbamates.[2][4] This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions.[2]
Protection Mechanism: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and a tert-butoxide anion.[4] The reaction can be performed with or without a base, though the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[4]
Deprotection Mechanism: A key advantage of the Boc group is its lability under acidic conditions.[1] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][7] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][7] The liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate, a side reaction that can be suppressed by the addition of scavengers like anisole or triisopropylsilane.[8][9]
Orthogonal Protection Strategies
The true power of the Boc group is realized in orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others that are labile under different conditions.[2][10] This is particularly crucial in the synthesis of complex molecules with multiple functional groups, such as peptides.[11][12] The Boc group, being acid-labile, forms an orthogonal pair with several other commonly used protecting groups:[4][10]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often used in conjunction with Boc in solid-phase peptide synthesis (SPPS).[2][4]
-
Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenation.[4][5]
-
Alloc (Allyloxycarbonyl): This group is cleaved by palladium catalysis.[11]
This orthogonality allows for precise, sequential chemical transformations, enabling the synthesis of highly complex molecules.[2][10]
Quantitative Data for Boc Protection and Deprotection Reactions
The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data for these transformations.
Table 1: N-Boc Protection of Various Amines
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenylhydrazine | Boc₂O | NEt₃ | THF | Room Temp | Overnight | Quantitative |
| Benzyl alcohol | Boc₂O | Zn(OAc)₂ | None | 80 | 2 | High |
| Cbz-carbamate | Boc₂O, Pd/C, H₂ | - | MeOH | Room Temp | 6 | 90 |
Data sourced from multiple experimental procedures to provide a representative overview.[1][13]
Table 2: Boc Deprotection of N-Boc Protected Amines
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) |
| N-Boc compound | 20-50% TFA | DCM | Room Temp | 0.5 - 2 |
| N-Boc compound | 25% TFA | DCM | Room Temp | 2 |
| N-Boc compound | TFA | DCM | Room Temp | 18 |
| N-Boc compound | TFA | DCM | 0 | - |
| Boc-L-allo-End(Cbz)2-OtBu | TFA, H₂O | - | Room Temp | 3 |
This table summarizes common conditions for TFA-mediated Boc deprotection.[1][14]
Key Experimental Protocols
Below are detailed methodologies for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purification: Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo. If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection[1]
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizing Boc Chemistry Workflows and Principles
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the Boc protecting group.
Caption: Mechanism of Boc protection of a primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Orthogonal protection strategy with Boc and Fmoc.
Caption: Simplified workflow of Boc-based solid-phase peptide synthesis.
Conclusion
The tert-butoxycarbonyl protecting group is an invaluable tool in modern organic synthesis, offering a reliable and versatile method for the protection of amines and other functional groups. Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it a preferred choice in numerous synthetic applications, from peptide synthesis to the development of novel pharmaceuticals.[2][15] The principle of orthogonality, exemplified by the use of Boc in conjunction with other protecting groups like Fmoc and Cbz, is fundamental to the design of elegant and efficient synthetic routes for complex molecules.[2] A thorough understanding of the principles, protocols, and strategic applications of Boc chemistry, as outlined in this guide, is essential for researchers and scientists aiming to achieve their synthetic goals in the fields of chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. genscript.com [genscript.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is able to provide high-affinity ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of piperidine derivatives in drug discovery, detailing their therapeutic applications, pharmacological data, key synthetic strategies, and the experimental protocols used to evaluate their activity.
Therapeutic Significance and Applications
The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. This versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas.[1][2]
Central Nervous System (CNS) Disorders
Piperidine derivatives are particularly prominent in the treatment of CNS disorders. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them ideal candidates for neurological and psychiatric drugs.[2][3]
-
Alzheimer's Disease: Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[4]
-
Schizophrenia: Haloperidol, a typical antipsychotic, functions primarily as a potent antagonist of the dopamine D2 receptor.[6][7] Its interaction with this receptor in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.
-
Pain Management: Fentanyl is a powerful synthetic opioid analgesic.[8] It exerts its effects by acting as a potent agonist at the μ-opioid receptor, which is a key mediator of analgesia.[8][9]
Oncology
The piperidine scaffold is also found in a number of anticancer agents, where it can contribute to the molecule's pharmacokinetic properties and its interaction with various cancer-related targets.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for representative piperidine-containing drugs, providing a quantitative basis for their pharmacological activity.
| Drug | Target | Parameter | Value (nM) | Reference(s) |
| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | 6.7 | [4][5] |
| Butyrylcholinesterase (BuChE) | IC₅₀ | 7400 | [4] | |
| Haloperidol | Dopamine D2 Receptor | Kᵢ | 0.7 - 1.2 | [6][7] |
| Fentanyl | μ-Opioid Receptor | Kᵢ | 1.2 - 1.4 | [10] |
Table 1: In Vitro Pharmacological Data for Selected Piperidine Derivatives.
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by piperidine derivatives is crucial for rational drug design.
Acetylcholinesterase Inhibition by Donepezil
Donepezil reversibly binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine.[11][12] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Dopamine D2 Receptor Antagonism by Haloperidol
Haloperidol acts as an antagonist at the D2 dopamine receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor inhibits adenylyl cyclase via an inhibitory G protein (Gαi), leading to decreased intracellular cAMP levels. By blocking this receptor, haloperidol prevents this inhibition, thereby modulating downstream signaling pathways.[13][14][15]
μ-Opioid Receptor Agonism by Fentanyl
Fentanyl activates the μ-opioid receptor, another GPCR coupled to an inhibitory G protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and also results in the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. These effects collectively reduce neuronal excitability and inhibit the release of pain-transmitting neurotransmitters.[16]
Synthetic Strategies and Experimental Protocols
The synthesis and evaluation of piperidine derivatives are fundamental to their development as therapeutic agents.
General Synthetic Route: Catalytic Hydrogenation of Pyridines
A common and efficient method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine derivative. This reaction typically employs a platinum group metal catalyst, such as platinum oxide (PtO₂), under hydrogen pressure.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reaction Setup: A solution of the substituted pyridine is prepared in a suitable solvent, such as glacial acetic acid, in a high-pressure reactor vessel. The catalyst, typically 5 mol% platinum oxide (PtO₂), is then carefully added to the solution.[1]
-
Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air. The vessel is then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for the required duration (typically 4-8 hours), with reaction progress monitored by an appropriate method like TLC or GC.[16]
-
Work-up: Upon completion, the excess hydrogen gas is carefully vented, and the reactor is purged with an inert gas. The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by distillation or column chromatography if necessary.[1]
In Vitro Assay Protocols
Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Procedure (96-well plate format):
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM DTNB solution in the buffer, a 14 mM ATCI solution in deionized water, and a 1 U/mL AChE solution in the buffer.
-
Assay Setup: In separate wells, prepare blanks (buffer, DTNB, ATCI), control samples (buffer, AChE, DTNB, solvent), and test samples (buffer, AChE, DTNB, test compound at various concentrations).
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.
-
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the D2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the D2 receptor in a membrane preparation. The amount of radioligand bound is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.
-
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the D2 receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled D2 antagonist like haloperidol).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
-
Protocol 3: μ-Opioid Receptor (MOR) Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the μ-opioid receptor.
-
Principle: Similar to the D2 receptor assay, this is a competitive binding experiment using a cell membrane preparation containing MOR and a selective radioligand (e.g., [³H]DAMGO).
-
Procedure:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human μ-opioid receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4). For non-specific binding, use a high concentration of an unlabeled antagonist like naloxone (e.g., 10 µM).
-
Incubation: Incubate the plate for 120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation as described in the D2 receptor assay protocol.[13][15]
-
Conclusion
The piperidine scaffold continues to be a highly fruitful starting point for the design of new therapeutic agents. Its structural and chemical properties allow for extensive derivatization, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. The combination of rational design, efficient synthesis, and robust in vitro evaluation, as outlined in this guide, will undoubtedly lead to the discovery of novel piperidine-based drugs with improved efficacy and safety for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Aminoethyl)-1-N-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(Aminoethyl)-1-N-boc-piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the oxidation of the commercially available tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to the intermediate aldehyde, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, utilizing a mild and efficient Dess-Martin periodinane (DMP) oxidation. The subsequent step involves a reductive amination of the aldehyde with an ammonia source, employing sodium triacetoxyborohydride as the reducing agent to yield the target primary amine. This protocol is designed to be robust and high-yielding, with straightforward purification procedures.
Introduction
Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The 2-(aminoethyl)piperidine scaffold, in particular, serves as a key component in the development of various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective modifications at other positions of the molecule, making this compound a versatile intermediate for the synthesis of complex molecular architectures. The following protocol outlines a reliable and accessible synthetic route for its preparation in a laboratory setting.
Overall Reaction Scheme
Data Presentation
The following table summarizes the key reactants and expected products for the two-step synthesis of this compound.
| Step | Reactant/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reagents | Solvent | Typical Yield |
| 1 | tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | ~90-95% |
| 1 | tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | - | - | - |
| 2 | tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | Ammonium Acetate, Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | ~80-90% |
| 2 | tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33 | - | - | - |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate (Aldehyde Intermediate)
This procedure details the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).[1][2][3]
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved and the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate. The product is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the reductive amination of the aldehyde intermediate to the target primary amine using sodium triacetoxyborohydride.
Materials:
-
tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the crude tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add ammonium acetate (5-10 eq) to the solution and stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause some gas evolution.
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of triethylamine or ammonium hydroxide to prevent streaking) to yield pure this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Dess-Martin periodinane is a potentially explosive compound and should be handled with care.
-
Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with caution.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent.
This protocol provides a comprehensive guide for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a practical approach for researchers in the field of organic and medicinal chemistry.
References
Application Notes and Protocols: 2-(Aminoethyl)-1-N-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminoethyl)-1-N-boc-piperidine, also known as tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate, is a valuable bifunctional building block in synthetic and medicinal chemistry.[1] The presence of a Boc-protected piperidine nitrogen and a primary amino group on the ethyl side chain allows for selective and sequential functionalization, making it a versatile scaffold for the synthesis of complex molecules and novel drug candidates.[2] The piperidine moiety offers a three-dimensional structural element, which can be advantageous for exploring chemical space in drug discovery.[2][3] This document provides an overview of its applications, relevant chemical data, and detailed protocols for its synthesis and use.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 239482-98-5 | |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [4] |
| Molecular Weight | 228.33 g/mol | [1] |
| Boiling Point | 316.0±15.0 °C at 760 mmHg | [1] |
| Density | 1.0±0.1 g/cm³ | [1] |
| XlogP (predicted) | 1.4 | [4] |
Synthesis of this compound
A common route to synthesize this compound is via the reductive amination of its corresponding aldehyde precursor, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate.[5]
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from its aldehyde precursor.
Materials:
-
tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
-
Ammonium acetate or another ammonia source
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in DCM, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
A similar reductive amination to produce a CXCR4 antagonist using the 2-oxoethyl isomer and NaBH(OAc)₃ as the reducing agent achieved a yield of 82%.[5]
Caption: Synthesis of this compound.
Applications in Synthesis: Amide Bond Formation
The primary amino group of this compound can readily undergo acylation with carboxylic acids or their activated derivatives to form stable amide bonds. This is a fundamental transformation for introducing the piperidine scaffold into larger molecules, such as peptides, small molecule inhibitors, or molecular probes.
Experimental Protocol: Acylation with a Carboxylic Acid
This protocol outlines a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated piperidine derivative.
Caption: Amide bond formation workflow.
Summary of Quantitative Data
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Reductive Amination | tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | Aniline derivative, NaBH(OAc)₃ | N-Aryl-2-(aminoethyl)-1-N-boc-piperidine derivative | 82% | [5] |
Conclusion
This compound is a versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. Its orthogonal protecting groups allow for controlled, stepwise modifications. The provided protocols for its synthesis and a representative acylation reaction serve as a practical guide for researchers utilizing this compound in their synthetic endeavors. While detailed literature on this specific isomer is not as extensive as for its 4-substituted counterpart, the fundamental reactivity of the primary amine allows for its application in a wide range of standard synthetic transformations.
References
- 1. This compound | CAS#:239482-98-5 | Chemsrc [chemsrc.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | Benchchem [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 2-(Aminoethyl)-1-N-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminoethyl)-1-N-boc-piperidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine on the ethyl side chain and a Boc-protected piperidine nitrogen, allows for selective amide bond formation at the primary amine, while the piperidine ring can be deprotected and further functionalized in subsequent synthetic steps. This versatility makes it a key component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.
These application notes provide detailed protocols for the formation of amide bonds between this compound and a generic carboxylic acid (R-COOH) using common and efficient coupling reagents. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity. This document outlines procedures for three widely used coupling systems: HATU, HBTU, and EDC/HOBt.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on various factors, including the steric and electronic properties of the substrates, desired reaction conditions, and cost. Below is a summary of common coupling reagents and their typical reaction parameters for amide bond formation.
| Coupling Reagent | Activating Additive | Base | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Key Features |
| HATU | None | DIPEA, TEA | DMF, DCM | 1-6 | 85-98 | High efficiency, rapid reaction times, low racemization.[1][2] |
| HBTU | HOBt (optional) | DIPEA, NMM | DMF, DCM | 2-12 | 80-95 | Widely used, efficient, and cost-effective.[3][4] |
| EDC·HCl | HOBt, Oxyma | DIPEA, TEA | DCM, DMF | 4-24 | 70-90 | Water-soluble byproducts, easy workup.[5][6][7] |
| PyBOP | None | DIPEA | DMF, DCM | 2-8 | 80-95 | Phosphonium-based reagent, good for hindered couplings. |
Note: Yields are highly substrate-dependent and the provided ranges are typical estimates.
Experimental Protocols
The following protocols describe the general procedure for the amide coupling of this compound with a carboxylic acid.
Protocol 1: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using HBTU
This protocol details the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely used coupling reagent.[3][4]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HBTU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 10-20 minutes for pre-activation.
-
Add a solution of this compound (1.05 equivalents) in a minimal amount of DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[5][6][7]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.[5]
-
Stir the reaction at 0 °C for 30 minutes, then add this compound (1.05 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism of amide bond formation via an activated ester intermediate.
References
- 1. bachem.com [bachem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Coupling Reactions Using 2-(Aminoethyl)-1-N-boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(Aminoethyl)-1-N-boc-piperidine as a versatile building block in common coupling reactions. This bifunctional reagent, featuring a nucleophilic primary amine and a Boc-protected piperidine nitrogen, is a valuable component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The strategic placement of the Boc protecting group allows for selective functionalization of the primary amine, enabling its incorporation into a wide array of molecular scaffolds.
Core Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in a variety of therapeutic agents. This compound serves as a key precursor for introducing this pharmacophore, often acting as a linker or a foundational element in the design of novel ligands, enzyme inhibitors, and other bioactive compounds. Its primary applications involve two principal types of coupling reactions:
-
Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids to form stable amide linkages. This is a fundamental transformation for constructing peptidomimetics, linkers for antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
-
Reductive Amination: The primary amine can be coupled with aldehydes and ketones to form secondary amines. This reaction is crucial for synthesizing compounds with diverse functionalities and for growing molecular complexity.
Data Presentation: Representative Coupling Reaction Data
The following tables summarize quantitative data from representative amide coupling and reductive amination reactions involving N-Boc protected aminoethyl-piperidines. These examples, while not all specific to the 2-substituted isomer, provide a strong indication of expected outcomes and suitable reaction conditions.
Table 1: Amide Coupling Reactions
| Carboxylic Acid/Activated Species | Amine | Coupling Reagent/Method | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Chromone-2-carboxylic acid | 4-Amino-N-Boc-piperidine | EDC·HCl, DMAP | - | DCM | 12 (overnight) | RT | - (used crude) |
| Compound 1 (unspecified) | tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Triphosgene, then amine addition | Triethylamine | THF | 20 | RT | 89 |
| Boc-proline | Boc-piperidine-4-amine | EDC, DMAP, HOBt (cat.) | DIPEA | CH3CN | 14 | 23 | 91[1] |
Table 2: Reductive Amination Reactions
| Carbonyl Compound | Amine | Reducing Agent | Additive/Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Formalin | Cbz-protected piperidine derivative | NaBH(OAc)₃ | CH₂Cl₂ | 18 | RT | 66 |
| Acetaldehyde | Cbz-protected piperidine derivative | NaBH(OAc)₃ | CH₂Cl₂ | 18 | RT | 68 |
| 4-Fluorobenzaldehyde | Boc-eda-ET HCl | Sodium triacetoxyborohydride | Triethylamine / Dichloromethane | 4 | RT | - (general protocol) |
Experimental Protocols
The following are detailed, generalized protocols for the two major classes of coupling reactions using this compound.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a robust and efficient method for the formation of an amide bond between a carboxylic acid and this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a widely used method for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Acetic acid (catalytic to 1.0 eq)
-
Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DCE.
-
Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine or enamine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
To this mixture, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise. Be aware of potential gas evolution.
-
Continue stirring the reaction at room temperature for an additional 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the pure secondary amine.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations and a typical workflow for utilizing this compound in a drug discovery context.
Caption: Amide coupling of this compound.
Caption: Reductive amination with this compound.
Caption: A typical drug discovery workflow.
References
Application Notes and Protocols for the Reductive Amination of N-Boc-2-(aminoethyl)piperidine
Introduction: The Strategic Importance of N-Boc-2-(aminoethyl)piperidine in Medicinal Chemistry
N-Boc-2-(aminoethyl)piperidine is a valuable bifunctional building block in modern drug discovery. The presence of a Boc-protected primary amine on the ethyl side chain and a secondary amine within the piperidine ring allows for selective functionalization, enabling the synthesis of complex molecular architectures. Reductive amination stands out as a robust and versatile method for the alkylation of the piperidine nitrogen, providing a straightforward route to a diverse array of substituted piperidines. These motifs are prevalent in numerous biologically active compounds and approved pharmaceuticals.[1]
This guide provides an in-depth exploration of the reductive amination of N-Boc-2-(aminoethyl)piperidine, focusing on the widely-used and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful execution and purification.
The Mechanism of Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a one-pot reaction that combines the formation of an iminium ion and its subsequent reduction.[2][3] The use of sodium triacetoxyborohydride is particularly advantageous due to its mild nature and its selectivity for reducing the protonated imine (iminium ion) intermediate much faster than the starting aldehyde or ketone.[2][3][4] This selectivity prevents the undesired formation of alcohol byproducts.
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The secondary amine of the piperidine ring nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, leads to the formation of a reactive iminium ion intermediate.
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Diagram of the Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Comparative Overview of Common Reducing Agents
While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride generally offers the best balance of reactivity, selectivity, and safety.
| Reducing Agent | Key Characteristics | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Moisture sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but highly toxic. Requires careful pH control. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Can reduce aldehydes and ketones directly. Typically added after imine formation is complete. | Methanol (MeOH), Ethanol (EtOH) |
Detailed Experimental Protocols
The following protocols provide a framework for the reductive amination of N-Boc-2-(aminoethyl)piperidine with an aromatic aldehyde as a representative example.
Protocol 1: Small-Scale Synthesis (0.5 mmol)
Objective: To synthesize tert-butyl (2-(1-(4-fluorobenzyl)piperidin-2-yl)ethyl)carbamate.
Materials:
-
N-Boc-2-(aminoethyl)piperidine (114 mg, 0.5 mmol, 1.0 equiv)
-
4-Fluorobenzaldehyde (62 mg, 0.5 mmol, 1.0 equiv)
-
Sodium triacetoxyborohydride (212 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate gradient)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure:
-
To a dry round-bottom flask, add N-Boc-2-(aminoethyl)piperidine (114 mg, 0.5 mmol) and 4-fluorobenzaldehyde (62 mg, 0.5 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (5 mL).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (212 mg, 1.0 mmol) to the reaction mixture in portions over 5 minutes. A slight effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Considerations for Scale-Up
When scaling up the reaction, it is crucial to manage the exotherm that can occur upon addition of the reducing agent.
-
Temperature Control: For reactions larger than 5 mmol, it is advisable to cool the reaction mixture to 0 °C in an ice bath before the portion-wise addition of sodium triacetoxyborohydride.
-
Solvent Volume: Maintain a suitable concentration to ensure efficient stirring and heat dissipation. A typical concentration is 0.1-0.2 M.
-
Reagent Addition: For larger quantities, a solid addition funnel can be used for the controlled addition of the reducing agent.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Low quality of the reducing agent (hydrolyzed).- Sterically hindered aldehyde/ketone. | - Increase the equivalents of NaBH(OAc)₃ to 2.5-3.0.- Use freshly opened or properly stored NaBH(OAc)₃.- Increase reaction time and/or gently heat the reaction mixture (e.g., to 40 °C). |
| Formation of Side Products | - Over-alkylation of the primary amine (less likely with Boc protection).- Reduction of the aldehyde/ketone (if a less selective reducing agent is used). | - Ensure the primary amine is properly Boc-protected.- Use NaBH(OAc)₃ as the reducing agent of choice. |
| Difficult Purification | - Co-elution of starting material and product.- Presence of baseline impurities. | - Optimize the solvent system for column chromatography. A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing of the amine product on the silica gel. |
Purification Strategy: A Deep Dive
The purification of the N-alkylated product is critical to obtaining a high-quality final compound.
-
Aqueous Work-up: The initial quench with a mild base like sodium bicarbonate is essential to neutralize the acetic acid byproduct from the reducing agent and any unreacted starting acid. This is followed by extraction into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the polarity of the product. For more polar products, a solvent system containing methanol in dichloromethane may be necessary.
-
Additives: As mentioned, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and recovery by deactivating the acidic sites on the silica gel.
-
Conclusion
The reductive amination of N-Boc-2-(aminoethyl)piperidine using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide range of N-substituted piperidine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable building blocks for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Strategic Incorporation of 2-(Aminoethyl)-1-N-boc-piperidine in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit
In the landscape of modern drug discovery, native peptides often face limitations such as poor metabolic stability and low bioavailability. This has propelled the development of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties.[1][2] A key strategy in creating these advanced therapeutics is the incorporation of non-proteinogenic scaffolds that impart specific conformational constraints or novel pharmacophoric features.[1] The piperidine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it contributes to improved efficacy, receptor affinity, and pharmacokinetic profiles.[3][4][5][6]
This guide provides a detailed technical overview and validated protocols for the use of 2-(Aminoethyl)-1-N-boc-piperidine as a unique building block in Solid-Phase Peptide Synthesis (SPPS). This reagent allows for the precise insertion of a piperidine moiety into a growing peptide chain, leveraging an orthogonal protection strategy that is fully compatible with standard Fmoc-based SPPS. By understanding the causality behind each experimental step, researchers can confidently utilize this tool to construct novel peptidomimetics for therapeutic and research applications.
The Core Principle: Orthogonal Protection Strategy
The successful incorporation of this compound hinges on the principle of orthogonality . In SPPS, orthogonal protecting groups are distinct classes of chemical moieties that can be removed under specific, non-interfering conditions.[7][8][9][10] This allows for the selective deprotection of one functional group while others remain intact, which is the cornerstone of controlled, stepwise synthesis.[7]
Our strategy employs the widely used Fmoc/tBu approach, where:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine of standard amino acids and is labile to basic conditions (e.g., piperidine).[11]
-
The Boc (tert-butyloxycarbonyl) group on the piperidine's ring nitrogen is labile to strong acidic conditions (e.g., Trifluoroacetic Acid - TFA).[11][12]
-
Acid-labile side-chain protecting groups (e.g., tBu, Trt) are also removed by TFA during the final cleavage step.[8]
This orthogonality ensures that the Boc group on the piperidine ring is completely stable during the entire chain elongation process, where repeated treatments with piperidine are used to remove Fmoc groups.[11] It is only removed during the final acid-mediated cleavage from the solid support, preventing the piperidine nitrogen from causing unwanted side reactions.[12][13]
Figure 1: Orthogonal workflow for incorporating the Boc-protected piperidine building block.
Experimental Protocols
These protocols are designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin or pre-loaded Wang resin (0.3-0.8 mmol/g substitution).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[14]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water.
-
Precipitation Solvent: Cold Diethyl Ether (Et₂O).
-
Equipment: Solid-phase synthesis vessel with a sintered glass frit, shaker, nitrogen line for drying.
Protocol 1: Incorporation of this compound
This protocol details the coupling of the piperidine building block onto the N-terminus of the resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin (1.0 eq.) in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes. Drain.[14]
-
Causality: The first short treatment removes the dibenzofulvene-piperidine adduct, while the second, longer treatment ensures complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.[15]
-
Coupling Reaction:
-
In a separate vial, pre-activate the building block. Dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture. The solution should change color. Allow to pre-activate for 1-2 minutes.
-
Causality: Pre-activation forms the highly reactive aminium/uronium active ester, which readily reacts with the free amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.
Figure 2: Step-by-step workflow for the coupling of this compound.
Protocol 2: Chain Elongation Post-Incorporation
After coupling the piperidine building block, the peptide chain is elongated from its primary aminoethyl group.
-
No Deprotection Needed: The newly incorporated unit presents a free primary amine, so an Fmoc deprotection step is not required.
-
Standard Coupling: Proceed directly to the coupling step for the next amino acid in the sequence.
-
Pre-activate the next Fmoc-protected amino acid (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in Protocol 1, Step 5.
-
Continue Synthesis: Repeat the standard SPPS cycle (Fmoc deprotection, activation, coupling) for all subsequent residues until the sequence is complete.
Protocol 3: Final Cleavage and Deprotection
This final step simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the piperidine ring.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5 times) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O .
-
Causality: TFA is the strong acid for cleavage. TIS is a scavenger that quenches the reactive carbocations (e.g., tert-butyl cations) generated from the cleavage of Boc and other protecting groups, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[15][16][17] Water aids in the cleavage process.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a sealed reaction vessel (approx. 10 mL per gram of resin).[2]
-
Agitate gently at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise to a larger centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form.[2]
-
Causality: Peptides are generally insoluble in diethyl ether, leading to their precipitation while cleavage byproducts remain in solution.
-
-
Purification:
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude product by analytical HPLC and Mass Spectrometry to confirm its identity and purity before proceeding to preparative HPLC purification.
Data Summary Tables
For reproducible results, precise stoichiometry is critical. The following tables provide recommended reagent concentrations.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
|---|---|---|
| Amino Acid / Building Block | 3.0 - 5.0 | To drive the reaction to completion. |
| Coupling Reagent (HBTU) | 2.9 - 4.9 | To form the active ester for coupling. |
| Base (DIPEA) | 6.0 - 10.0 | To activate the coupling reagent and neutralize protonated species. |
Table 2: Standard "Reagent R" Cleavage Cocktail Composition
| Component | Percentage (v/v) | Function |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 95.0% | Strong acid for cleavage and deprotection. |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger to prevent side reactions.[15][17] |
| Deionized Water (H₂O) | 2.5% | Co-solvent and proton source. |
Conclusion and Best Practices
The use of this compound is a robust and straightforward method for incorporating a piperidine scaffold into synthetic peptides. The success of this procedure relies on a solid understanding of orthogonal protection chemistry and adherence to validated SPPS protocols. Key takeaways for researchers include:
-
Confirm Orthogonality: Always ensure that the protecting group on your building block (Boc) is orthogonal to the protecting group used for chain elongation (Fmoc).
-
Thorough Washing: Incomplete removal of piperidine after Fmoc deprotection is a common cause of failed coupling reactions.
-
Use Scavengers: Always include scavengers like TIS in the final cleavage cocktail to protect sensitive residues and improve the purity of the crude product.
-
Monitor Reactions: Employing qualitative tests like the Kaiser test at critical junctures can save significant time and resources by identifying incomplete reactions early.
By following these guidelines, scientists and drug development professionals can effectively leverage this versatile building block to advance the design and synthesis of next-generation peptidomimetics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
Application Notes and Protocols: The Role of 2-(Aminoethyl)-1-N-boc-piperidine in the Synthesis of Neurotensin Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurotensin (NT), a tridecapeptide, exerts its physiological effects through interaction with neurotensin receptors (NTRs), primarily the high-affinity NTS1 and the lower-affinity NTS2 receptors.[1] These G protein-coupled receptors are implicated in a variety of biological processes, including pain perception, temperature regulation, and the pathophysiology of several cancers.[1] Consequently, the development of potent and selective neurotensin receptor antagonists is a significant area of research for therapeutic interventions. While many antagonists are peptide-based, non-peptide antagonists such as SR48692 have also been developed.[1] This document explores the potential application of the building block, 2-(Aminoethyl)-1-N-boc-piperidine, in the synthesis of novel neurotensin receptor antagonists and provides detailed protocols for their characterization.
Hypothetical Synthesis of a Novel Neurotensin Receptor Antagonist
The following section outlines a plausible synthetic workflow for a hypothetical neurotensin receptor antagonist incorporating the this compound scaffold. This synthesis is illustrative and based on standard organic chemistry principles.
References
Synthesis of σ1 Receptor Ligands: A Guide to Aminoethyl-Piperidine Scaffolds
Introduction: The Significance of the Aminoethyl-Piperidine Scaffold for σ1 Receptor Ligands
The sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein primarily located at the endoplasmic reticulum, has emerged as a compelling therapeutic target for a range of neurological disorders and oncological indications.[1][2] The development of selective and high-affinity ligands for the σ1 receptor is a critical endeavor in modern medicinal chemistry. Within the diverse chemical landscape of σ1 receptor modulators, the aminoethyl-piperidine scaffold has proven to be a privileged motif, offering a robust framework for achieving potent and selective binding.[1][2][3]
This guide provides an in-depth exploration of the synthesis of σ1 receptor ligands centered on the 4-(2-aminoethyl)piperidine core. We will delve into the strategic considerations behind synthetic route design, provide detailed, adaptable protocols for key chemical transformations, and present structure-activity relationship (SAR) data to inform the design of novel ligands. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel σ1 receptor-targeting therapeutics.
The strategic inclusion of the piperidine ring in σ1 receptor ligands offers several advantages. It provides a basic nitrogen atom that can be crucial for receptor interaction, and its conformational flexibility allows for optimal positioning of substituents within the receptor's binding pocket.[1][3] Furthermore, the piperidine nitrogen serves as a convenient handle for introducing diverse substituents to modulate affinity, selectivity, and pharmacokinetic properties.[1][2] The aminoethyl side chain provides an additional point for diversification and interaction with the receptor.
Core Synthetic Strategy: A Multi-Step Approach to 4-(2-Aminoethyl)piperidine Derivatives
A versatile and successfully employed synthetic strategy for constructing 4-(2-aminoethyl)piperidine-based σ1 receptor ligands involves a multi-step sequence commencing from readily available starting materials. The general workflow, as exemplified by the work of Holtschulte et al., encompasses the formation of a substituted piperidine ring, followed by the elaboration of the aminoethyl side chain.[1][3]
Caption: General synthetic workflow for 4-(2-aminoethyl)piperidine σ1 ligands.
This strategic approach allows for the late-stage introduction of diverse amino functionalities via reductive amination, enabling the rapid generation of a library of analogues for SAR studies.
Detailed Experimental Protocols
The following protocols are based on established methodologies and can be adapted by researchers for the synthesis of their specific target compounds.[1][3]
Protocol 1: Synthesis of the Piperidin-4-one Intermediate via Conjugate Addition
This protocol describes the key step of introducing a phenyl group at the 3-position of the piperidine ring through a rhodium-catalyzed conjugate addition.
Materials:
-
N-protected 1,2-dihydropyridin-4(1H)-one
-
Phenylboronic acid
-
[Rh(cod)2]BF4
-
Dioxane
-
Water
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the N-protected 1,2-dihydropyridin-4(1H)-one (1.0 eq) and phenylboronic acid (1.5 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Add the rhodium catalyst, [Rh(cod)2]BF4 (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-piperidin-4-one derivative.
Protocol 2: Chain Elongation via Wittig Reaction
This protocol details the extension of the side chain at the 4-position of the piperidin-4-one intermediate.
Materials:
-
3-Phenyl-piperidin-4-one derivative
-
(Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et)
-
Toluene
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 3-phenyl-piperidin-4-one derivative (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene.
-
Reflux the reaction mixture for 18-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the corresponding α,β-unsaturated ester.
Protocol 3: Introduction of the Amino Moiety via Reductive Amination
This is a critical final step for introducing diverse amines to the elongated side chain. The protocol involves the oxidation of the primary alcohol to an aldehyde, followed by reductive amination.
Materials:
-
4-(2-Hydroxyethyl)-piperidine derivative
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Standard work-up and purification reagents
Procedure:
Part A: Oxidation to the Aldehyde
-
Dissolve the 4-(2-hydroxyethyl)-piperidine derivative (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Part B: Reductive Amination
-
Dissolve the crude aldehyde from Part A in an anhydrous solvent such as DCM or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
After stirring for 10-15 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or crystallization.
Caption: Key steps in the reductive amination protocol.
Structure-Activity Relationship (SAR) and Data Presentation
The affinity of aminoethyl-piperidine derivatives for the σ1 receptor is highly dependent on the nature of the substituents on both the piperidine nitrogen and the terminal amino group. The following table summarizes the binding affinities of a series of synthesized ligands, highlighting key SAR trends.[1][3]
| Compound ID | N-Substituent (Piperidine) | R-Group (Terminal Amine) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 4a | H | Benzyl | 165 | >10000 | >60 |
| 18a | Methyl | Benzyl | 7.9 | 471 | 60 |
| 20a | Methyl | Cyclohexylmethyl | 13.1 | 235 | 18 |
| 21a | Methyl | N-Benzyl-N-methyl | 22.1 | 89.3 | 4 |
| 22a | Methyl | 4-Phenylpiperazin-1-yl | 8.3 | 498 | 60 |
| 18b | Ethyl | Benzyl | 89.4 | 125 | 1.4 |
| 13a | Tosyl | Benzyl | 108 | >10000 | >92 |
| 3 (Ref.) | (Cyclohexane) | Benzyl | 0.61 | 14.7 | 24 |
Data adapted from Holtschulte et al., ChemMedChem 2022.[1]
Key SAR Insights:
-
N-Substitution on Piperidine is Crucial: A small alkyl group, particularly a methyl group (e.g., compound 18a ), on the piperidine nitrogen dramatically increases σ1 receptor affinity compared to an unsubstituted piperidine (compound 4a ).[1][3] Increasing the bulk of the N-substituent to an ethyl group (18b ) or a tosyl group (13a ) leads to a decrease in affinity.[1][2]
-
Impact of the Terminal Amino Group: The nature of the substituent on the terminal amino group significantly influences both affinity and selectivity. A variety of aromatic and aliphatic groups are well-tolerated. For instance, a benzylamine (18a ) and a phenylpiperazine (22a ) exhibit high and comparable σ1 affinity.[1]
-
Selectivity over σ2 Receptors: High selectivity for the σ1 receptor over the σ2 subtype is often observed, particularly for compounds with high σ1 affinity.[1]
Conclusion and Future Directions
The aminoethyl-piperidine scaffold represents a highly versatile and effective platform for the design and synthesis of potent and selective σ1 receptor ligands. The synthetic strategies outlined in this guide, particularly the use of late-stage reductive amination, provide a robust framework for generating diverse libraries of compounds for biological evaluation. The structure-activity relationships discussed herein offer valuable insights for the rational design of novel ligands with improved properties. Future efforts in this area may focus on further exploration of the substituent space on both the piperidine and terminal amine nitrogens to fine-tune affinity, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel therapeutics targeting the σ1 receptor.
References
Application Notes and Protocols for N-Boc Deprotection of Piperidines using the HCl-Dioxane Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amine functionalities, particularly in the construction of complex molecules like pharmaceuticals.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile and selective removal under acidic conditions.[1][2] For the deprotection of N-Boc protected piperidines, a common and efficient method involves the use of hydrogen chloride (HCl) in 1,4-dioxane.[3][4] This method offers high efficiency and selectivity, typically affording the desired piperidine as its hydrochloride salt, a form often convenient for isolation, purification, and subsequent synthetic transformations.[3][5]
This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the N-Boc deprotection of piperidines utilizing the HCl-dioxane method.
Reaction Mechanism and Principles
The deprotection of an N-Boc piperidine with HCl in dioxane proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, enhancing its electrophilicity.[5]
-
Cleavage: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release the free piperidine amine and carbon dioxide gas.[5]
-
Salt Formation: In the acidic medium, the newly formed piperidine amine is protonated by another equivalent of HCl to furnish the stable piperidine hydrochloride salt.[5]
It is important to note that the generation of the reactive tert-butyl cation can sometimes lead to side reactions, such as alkylation of nucleophilic functional groups present in the substrate.[2][4]
Diagram of the N-Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for the deprotection of N-Boc piperidines.
Quantitative Data Summary
The efficiency of the N-Boc deprotection using HCl in dioxane can vary depending on the specific substrate and reaction conditions. The following table summarizes typical quantitative data gathered from various sources.
| Substrate Type | Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| N-Boc-piperidine | 4M HCl in dioxane | Dioxane | Room Temp. | 1 | >99 | [6] |
| N-Boc-4-hydroxypiperidine | 4M HCl in dioxane | Dioxane, DCM (co-solvent) | 0 to Room Temp. | 1-4 | Typically high | [2] |
| N-Boc-piperazine derivative | 4M HCl in dioxane | Dioxane, Methanol (co-solvent) | Room Temp. | 1-3 | Not specified | [3] |
| N-Boc amino acids | 4M HCl in dioxane | Dioxane | Room Temp. | 0.5 | High | [7][8] |
| General N-Boc amines | 4M HCl in dioxane | Dioxane | Room Temp. | 2-16 | Not specified | [9] |
Note: "Room Temperature" (RT) is generally considered to be in the range of 20-25°C. Yields are often substrate-dependent and the provided data represents typical outcomes.
Experimental Protocols
General Protocol for N-Boc Deprotection of Piperidines
This protocol is a standard and generally effective method for the N-Boc deprotection of a wide range of piperidine derivatives.
Materials:
-
N-Boc protected piperidine derivative (1.0 equiv.)
-
4M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane (optional, for dilution)
-
Dichloromethane (DCM) or Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as anhydrous 1,4-dioxane, DCM, or methanol in a round-bottom flask.[2][3] The concentration is typically in the range of 0.1–0.2 M.
-
To the stirred solution, add the 4M HCl in dioxane solution (typically 3-10 equivalents). The addition can be done at 0°C for substrates that are sensitive or prone to side reactions.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2][8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][3]
-
Upon completion, the product, the piperidine hydrochloride salt, may precipitate from the reaction mixture.[2][3] If so, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[2]
-
Alternatively, the solvent can be removed under reduced pressure (in vacuo).[3] The resulting residue can then be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
Experimental Workflow Diagram
Caption: A general experimental workflow for the N-Boc deprotection of piperidines.
Troubleshooting and Optimization
Issue 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: Increase the equivalents of the 4M HCl in dioxane solution.[4] For sluggish reactions, a higher concentration of the reagent may be required.
-
-
Possible Cause: Short reaction time.
-
Possible Cause: Steric hindrance around the Boc-protected nitrogen.
Issue 2: Side Product Formation
-
Possible Cause: Alkylation by the tert-butyl cation.
-
Solution: For substrates with nucleophilic groups (e.g., hydroxyl groups), O-alkylation can occur.[2] Running the reaction at a lower temperature (0°C) can minimize this side reaction. The use of scavengers like triethylsilane is more common with TFA deprotection but can be considered in challenging cases.[2]
-
-
Possible Cause: Degradation of other acid-sensitive functional groups.
-
Solution: If the substrate contains other acid-labile groups (e.g., acetals, some esters), the HCl-dioxane method may not be suitable. Milder acidic conditions or alternative deprotection methods should be explored.[3]
-
Purification
The crude piperidine hydrochloride salt obtained after filtration may be pure enough for subsequent steps.[2] If further purification is required, the following methods can be employed:
-
Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system is an effective purification method.[2]
-
Conversion to Free Amine: The hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and the resulting free amine can be extracted with an organic solvent. The free amine can then be purified by standard silica gel column chromatography.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of N-Boc-2-(aminoethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of N-Boc-2-(aminoethyl)piperidine and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly as scaffolds for the development of ligands for various biological targets, including the sigma-1 (σ1) receptor. Accurate and thorough analytical characterization is crucial for ensuring the quality, purity, and structural integrity of these molecules throughout the drug discovery and development process.
Introduction
N-Boc-2-(aminoethyl)piperidine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amine on the ethyl side chain. The piperidine scaffold itself is a common motif in many pharmaceuticals. This document outlines the standard analytical techniques and protocols for the comprehensive characterization of these compounds.
Analytical Techniques and Data Presentation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of N-Boc-2-(aminoethyl)piperidine derivatives. The following sections detail the expected results and present data in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of these derivatives.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all protons in the molecule. Key characteristic signals include:
-
A singlet integrating to 9 protons for the Boc group, typically observed in the upfield region (δ 1.4-1.5 ppm).[1]
-
Signals corresponding to the protons of the piperidine ring, often appearing as complex multiplets in the region of δ 1.2-3.5 ppm.
-
Signals for the ethyl chain protons, typically in the δ 2.5-3.0 ppm range.
-
The chemical shifts of protons adjacent to the nitrogen atoms will be influenced by the substitution on the primary amine.
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Characteristic signals include:
-
The quaternary and carbonyl carbons of the Boc group.
-
Multiple signals corresponding to the carbons of the piperidine ring.
-
Signals for the two carbons of the ethyl side chain.
Table 1: Representative NMR Data for N-Boc-Piperidine Derivatives
| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Reference |
| (S)-1-Boc-3-(cyclohexylaminomethyl)piperidine | (CDCl₃, 300 MHz) δ 4.10 (br s, 1H), 3.65-3.55 (m, 1H), 2.58 (d, J = 9.5 Hz, 1H), 2.51 – 2.30 (m, 3H), 2.28 – 2.17 (m, 1H), 1.83 – 1.45 (m, 9H), 1.38 (s, 9H), 1.29 – 0.94 (m, 5H). | (CDCl₃, 75 MHz) δ 155.3, 79.0, 64.0, 54.4, 49.8, 46.7, 30.2, 28.8, 28.5, 26.4, 26.1, 26.1. | [2] |
| 1-Boc-piperidine | (CDCl₃) δ 1.46 (s, 9H), 1.55-1.65 (m, 6H), 3.35-3.45 (m, 4H). | Not Provided | [3] |
| (R)-1-N-Boc-2-cyanopiperidine | (CDCl₃) δ 1.49 (s, 9H), 1.50-2.00 (m, 6H), 2.90-3.10 (m, 1H), 3.90-4.10 (m, 1H), 4.70-4.90 (m, 1H). | Not Provided | [4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. Electrospray ionization (ESI) is a common technique for these molecules.
Table 2: Mass Spectrometry Data for Aminoethyl-Substituted Piperidine Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 1-(2-(Methylamino)ethyl)-N-(3-(trifluoromethyl)benzyl)piperidin-4-amine | ESI | 332.2 [M+H]⁺ | 332.2 | [5] |
| 1-(2-Aminoethyl)-N-(3-phenylbenzyl)piperidin-4-amine | ESI | 324.2 [M+H]⁺ | 324.2 | [5] |
| 1-(2-Aminoethyl)-N-benzylpiperidin-4-amine | ESI | 248.4 [M+H]⁺ | 248.2 | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of N-Boc-2-(aminoethyl)piperidine derivatives. Reversed-phase chromatography with UV detection is typically employed.
Table 3: HPLC Purity Data for a Piperidine Derivative
| Compound | Column | Mobile Phase | Detection | Purity (%) | Retention Time (min) | Reference |
| Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | Not Specified | Not Specified | Not Specified | 87.2 | 17.6 | [6] |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a ¹H NMR spectrum for structural confirmation.
Materials:
-
N-Boc-2-(aminoethyl)piperidine derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh 5-10 mg of the purified sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.[1] c. Transfer the solution into a clean NMR tube using a pipette.[1]
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1] c. Set appropriate acquisition parameters, including the number of scans (typically 8-16), spectral width, and relaxation delay.[1]
-
Data Acquisition and Processing: a. Acquire the ¹H NMR spectrum. b. Apply Fourier transformation, phase correction, and baseline correction to the data.[1] c. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[1]
-
Data Analysis: a. Integrate the peaks to determine the relative number of protons for each signal. b. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the protons in the molecule. c. Confirm the presence of the characteristic singlet for the Boc group around δ 1.4-1.5 ppm, integrating to nine protons.[1]
Protocol 2: HPLC Purity Analysis
Objective: To determine the purity of the N-Boc-2-(aminoethyl)piperidine derivative.
Materials:
-
N-Boc-2-(aminoethyl)piperidine derivative
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: a. Prepare Mobile Phase A: 0.1% formic acid in water. b. Prepare Mobile Phase B: 0.1% formic acid in acetonitrile. c. Degas both mobile phases.
-
Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). b. Dilute the stock solution to a working concentration of approximately 0.1 mg/mL. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Setup and Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm (or similar). b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Column Temperature: 30 °C. e. UV Detection: 210 nm or another appropriate wavelength based on the chromophores present in the derivative. f. Gradient Elution: A typical gradient might be:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-20 min: 95% to 5% B
- 20-25 min: 5% B (re-equilibration) g. Inject the sample and run the analysis.
-
Data Analysis: a. Integrate the peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of N-Boc-2-(aminoethyl)piperidine derivatives.
Caption: General workflow for the synthesis, purification, and analytical characterization of N-Boc-2-(aminoethyl)piperidine derivatives.
Sigma-1 (σ1) Receptor Signaling Pathway
N-Boc-2-(aminoethyl)piperidine derivatives are often precursors to ligands targeting the sigma-1 (σ1) receptor. This receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is involved in modulating calcium signaling.[6][7] The following diagram illustrates a simplified signaling pathway involving the σ1 receptor.
Caption: Simplified signaling pathway of the sigma-1 (σ1) receptor, a target for many piperidine-based ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Note: Purification Strategies for Boc-Protected Piperidines in Pharmaceutical Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 2-(Aminoethyl)-1-N-boc-piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing amide coupling reactions involving 2-(Aminoethyl)-1-N-boc-piperidine. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
The primary challenges stem from the steric hindrance imposed by the N-Boc protecting group and the piperidine ring, which can reduce the nucleophilicity of the primary amine. This can lead to sluggish or incomplete reactions.[1][2] Additionally, as with many coupling reactions, side product formation and purification difficulties can arise.
Q2: Which coupling reagents are most effective for this type of sterically hindered amine?
For challenging couplings involving sterically hindered amines, uronium/aminium salt reagents are generally more effective than carbodiimides.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) is highly recommended due to its high reactivity and ability to form a more stable active ester, which can overcome the steric hindrance.[3][4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also very efficient and well-established coupling reagents.[3][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another potent option, known for reducing epimerization risk.[3]
While more economical, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) may result in lower yields and often require an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.[1][3]
Q3: What are the optimal solvents and bases for this coupling reaction?
-
Solvents: Anhydrous polar aprotic solvents are recommended. DMF (N,N-Dimethylformamide) is a common choice due to its excellent solvating properties.[3] DCM (Dichloromethane) and acetonitrile can also be used.[3][7] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
-
Bases: A non-nucleophilic, sterically hindered amine base is preferred to minimize side reactions. DIPEA (N,N-Diisopropylethylamine) is highly recommended.[3][8] Triethylamine (TEA) is another option, though DIPEA is often favored.[3]
Q4: How can I monitor the progress of the reaction?
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9] This allows for tracking the consumption of starting materials and the formation of the desired amide product, helping to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reaction.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Carboxylic Acid Activation | Ensure the coupling reagent is used in a slight excess (1.1-1.5 equivalents).[8] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve results.[1] |
| Amine Deactivation | The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, 2.0-2.5 equivalents) is present to neutralize any acid and maintain the amine in its free base form.[8] |
| Steric Hindrance | Use a more potent coupling reagent like HATU or COMU.[3] Increasing the reaction temperature may help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[2] Microwave heating can also be effective.[2] |
| Hydrolysis of Activated Intermediate | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] |
| Deactivated Coupling Reagent | Coupling reagents can be sensitive to moisture. Ensure they are fresh and have been stored properly in a desiccator.[8] |
Problem: Formation of Significant Side Products
| Side Product | Suggested Solution |
| Racemization of Chiral Carboxylic Acid | Use coupling reagents known to suppress racemization, such as COMU or PyAOP, often in combination with an additive like OxymaPure or HOAt.[2] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize racemization.[8] |
| N-acylurea Byproduct (with carbodiimides) | The addition of HOBt or OxymaPure can minimize the formation of this stable byproduct.[3][4] |
| Guanidinylation of the Amine (with uronium/aminium reagents) | This can occur if the uronium/aminium reagent is used in large excess.[3][10] Avoid using a large excess of the coupling reagent. Phosphonium-based reagents like PyBOP do not cause this side reaction.[8] |
Problem: Difficulty in Purification
| Issue | Suggested Solution |
| Unreacted Starting Materials | Drive the reaction to completion by using a slight excess of one of the reagents (typically the less expensive one).[2] |
| Byproducts from Coupling Reagent | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[2][3] The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[2][11] |
| General Purification Strategy | A typical workup involves quenching the reaction with water or saturated aqueous NH₄Cl, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with an acidic solution (e.g., 5% citric acid or 1N HCl), a basic solution (e.g., saturated aqueous NaHCO₃), and brine.[8] The product can then be purified by silica gel column chromatography.[9][11] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU | High reactivity, fast reaction times, low racemization risk.[3] | High cost, can cause guanidinylation of the amine if used in excess.[3] | Difficult or sterically hindered couplings.[3] |
| HBTU / TBTU | Very efficient, well-established, less expensive than HATU.[3] | Less reactive than HATU; can also cause guanidinylation.[3] | Standard, routine couplings. |
| EDC·HCl | Economical, water-soluble byproducts are easily removed during aqueous workup.[3] | Can form N-acylurea byproducts; requires an additive (e.g., HOBt, OxymaPure) to improve efficiency and suppress racemization.[3] | Large-scale synthesis, cost-sensitive projects. |
| COMU | High efficiency similar to HATU, reduced epimerization risk.[3] | Higher cost than EDC. | Couplings where minimizing epimerization is critical.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-2.5 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an acidic solution, a basic solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.0-1.2 equivalents), and this compound (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous NaHCO₃ and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with Hindered Amines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during amide coupling reactions, particularly with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a hindered amine is resulting in a low yield. What are the common contributing factors?
Several factors can lead to poor yields in amide coupling reactions involving sterically hindered amines. The primary challenges often stem from the reduced reactivity of the substrates and the reaction conditions.[1][2] Key factors include:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may not be reactive enough to overcome the steric barrier.[1][2]
-
Reduced Nucleophilicity of the Amine: Steric bulk around the nitrogen atom can significantly hinder its ability to attack the activated carboxylic acid.[2] Electron-withdrawing groups on the amine can further decrease its nucleophilicity.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Inadequate solvation or insufficient thermal energy can prevent the reaction from proceeding to completion.[3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents.[1]
-
Side Reactions: Undesired side reactions, such as racemization of chiral carboxylic acids or guanidinylation of the amine when using certain coupling reagents, can consume starting materials and reduce the yield of the desired product.[2][4]
Q2: How can I improve the activation of my carboxylic acid for coupling with a hindered amine?
For sterically demanding couplings, standard activating agents may be insufficient.[3] Consider the following strategies:
-
Switch to a More Potent Coupling Reagent:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides like DCC for hindered couplings as they form highly reactive activated esters.[3] HATU is often a good first choice for challenging couplings.[2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very powerful and are known to be particularly effective in minimizing racemization.[2][4]
-
Acyl Fluoride Precursors: For extremely hindered systems, in-situ generation of acyl fluorides using reagents like TFFH or BTFFH can be a highly successful strategy.[2][5] Acyl fluorides are less sterically demanding and more reactive than many other activated species.[5]
-
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base for a short period (e.g., 15-30 minutes) before adding the hindered amine.[1] This ensures the formation of the active intermediate.
Q3: What are the optimal reaction conditions for coupling with hindered amines?
Optimizing the reaction environment is crucial for success:
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices due to their excellent solvating properties.[3][6] For particularly difficult reactions, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[3]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with steric hindrance.[2] Gentle heating (e.g., 40-60 °C) can significantly improve yields.[6] In some cases, microwave heating has been shown to be effective in accelerating these reactions.[2][3]
-
Reaction Time: Sterically hindered couplings are often slower.[3] Extending the reaction time, for instance, from a few hours to overnight, may be necessary to achieve a reasonable conversion.[3]
-
Concentration: Ensure the reaction is not too dilute. A concentration in the range of 0.1-0.5 M is a good starting point.[6]
Q4: I am observing significant side products in my reaction. How can these be minimized?
Side product formation is a common issue that can complicate purification and lower yields.
-
Racemization: If your carboxylic acid is chiral, racemization can be a concern, especially at elevated temperatures.
-
Guanidinylation: When using uronium/aminium reagents like HBTU or HATU in excess, they can react with the amine to form an irreversible guanidinium byproduct.[4]
-
Solution: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[7]
-
-
Byproducts from Coupling Reagents: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea - DCU) that can complicate purification.[2]
Data Presentation
The choice of coupling reagent is a critical parameter in optimizing amide bond formation with hindered substrates. The following table summarizes the relative performance of various classes of coupling reagents.
| Coupling Reagent Class | Examples | Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Cost-effective. | Often insufficient for hindered substrates, can cause racemization, byproduct removal can be difficult (DCC).[2][3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High | Highly reactive and fast, effective for many hindered couplings.[2][3] | Can cause guanidinylation of the amine if used in excess, some are based on potentially explosive HOBt/HOAt.[4][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for difficult couplings, known to suppress racemization.[2][4] | Byproducts can be challenging to remove.[4] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Very High | Excellent for extremely hindered couplings due to the small size and high reactivity of the acyl fluoride intermediate.[2][5] | May require higher temperatures to drive the reaction to completion.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Hindered Amine using HATU [1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated aqueous NaHCO₃), and brine.[6][9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Mediated Amide Coupling for Extremely Hindered Substrates [1][5]
-
To a solution of the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).[2][5]
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[2]
-
Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.
-
Seal the reaction vessel and heat to a temperature between 80-140 °C for 12-24 hours.[5] Monitor the reaction progress by LC-MS or TLC.[2]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent and perform aqueous washes as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the decision-making process for selecting a suitable coupling reagent.
Caption: A workflow for troubleshooting low-yield amide coupling reactions.
Caption: Logic for selecting an appropriate amide coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Optimizing HATU Coupling for N-Boc-Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful optimization of HATU-mediated amide coupling reactions involving N-Boc-piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in HATU coupling reactions with N-Boc-piperidine derivatives?
A1: Low yields are often attributed to several factors:
-
Steric Hindrance: N-Boc-piperidine derivatives, especially those substituted at the 2 or 6 positions, can be sterically bulky, which physically obstructs the reaction.[1]
-
Reduced Nucleophilicity: The secondary amine of the piperidine ring can have diminished nucleophilicity due to the electron-withdrawing nature of the Boc group and adjacent bulky substituents.[1]
-
Presence of Moisture: Water in the reaction can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid. It is crucial to use anhydrous solvents and reagents under an inert atmosphere.[2][3]
-
Incorrect Stoichiometry: Using incorrect ratios of coupling reagent and base can lead to incomplete reactions or the formation of side products. A slight excess of HATU and the amine relative to the carboxylic acid is typically recommended.[2][4]
-
Suboptimal Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to prevent side reactions.[2][4]
Q2: What is the optimal order of adding reagents for a HATU coupling reaction?
A2: The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine.[3][5] This involves dissolving the carboxylic acid, adding the base (e.g., DIPEA), followed by HATU. This mixture is stirred for a period (from a few minutes to 30 minutes) to form the highly reactive OAt-active ester.[3][6] The N-Boc-piperidine derivative is then added to the activated mixture. This order minimizes the potential for HATU to react directly with the amine, which can form a guanidinium byproduct and terminate the reaction.[5][7]
Q3: Which base is best for HATU coupling with N-Boc-piperidines, and how much should be used?
A3: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the most commonly recommended base.[2][4] It is effective at deprotonating the carboxylic acid without competing as a nucleophile.[3] Other bases like triethylamine (TEA) or 2,4,6-collidine can also be used.[8][9] Typically, 2 to 3 equivalents of the base relative to the carboxylic acid are used to ensure complete deprotonation and to neutralize the acidic byproducts formed during the reaction.[2][8]
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reactions include:
-
Guanidinylation of the Amine: This occurs when HATU reacts directly with the piperidine nitrogen. It can be minimized by using the correct order of addition (pre-activating the acid) and avoiding a large excess of HATU.[2][4][7]
-
Epimerization: If the carboxylic acid has a chiral center adjacent to the carboxyl group, racemization can occur. Using HATU, which is known for low epimerization rates, performing the reaction at low temperatures (e.g., 0 °C), and minimizing the pre-activation and overall reaction time can suppress this side reaction.[1][2][6]
-
Premature Boc-Deprotection: While the Boc group is generally stable, prolonged exposure to even mildly acidic conditions can cause its removal. Using non-acidic reagents and an appropriate base is crucial. Workup should be done with mild aqueous bases like sodium bicarbonate.[2]
Q5: Which solvent is most suitable for this reaction?
A5: Anhydrous N,N-Dimethylformamide (DMF) is the most common and recommended solvent due to its excellent ability to dissolve most reactants and intermediates in peptide coupling reactions.[5][6] Other polar aprotic solvents like Dichloromethane (DCM) or acetonitrile can also be used, depending on the solubility of the specific substrates.[4][5] The choice of solvent can impact reaction rates and solubility.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Incomplete Reaction | 1. Insufficient Activation: The carboxylic acid was not fully converted to the active ester. 2. Low Reagent Quality: Degradation of HATU or presence of moisture in solvents/reagents. 3. Steric Hindrance: The amine or acid is particularly bulky.[1] 4. Poor Solubility: Reactants are not fully dissolved.[4] | 1. Pre-activate: Increase the pre-activation time of the acid with HATU and base to 15-30 minutes before adding the amine.[3][6] 2. Use Fresh Reagents: Use freshly opened, high-purity HATU and anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2][3] 3. Increase Temperature/Time: For sluggish reactions, consider moderately increasing the temperature or extending the reaction time (monitor for side products).[1][4] 4. Solvent Change: Switch to a solvent with better solvating properties, such as DMF or NMP.[1] |
| Guanidinium Byproduct Detected | 1. Incorrect Order of Addition: Amine reacted directly with HATU. 2. Excess HATU: Too much coupling reagent was used.[7][10] | 1. Correct the Order: Always add the amine last after a pre-activation step.[5] 2. Optimize Stoichiometry: Use only a slight excess of HATU (e.g., 1.05-1.1 equivalents).[2] |
| Product is Unstable during Workup | 1. Boc-Group Removal: Exposure to acidic conditions during aqueous workup. | 1. Use Mild Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of acidic solutions.[2] 2. Avoid Strong Acids: Do not use washes like HCl or citric acid if Boc protection needs to be maintained. |
| Epimerization/Racemization | 1. Prolonged Reaction Time/High Temperature: Extended exposure to basic conditions.[2][6] 2. Inappropriate Base: Use of a less hindered or more nucleophilic base. | 1. Lower Temperature: Run the reaction at 0 °C.[1][2] 2. Minimize Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[6] 3. Use Hindered Base: Stick with DIPEA as the base of choice.[2] |
| Difficult Purification | 1. Byproduct Formation: Tetramethylurea and other reaction byproducts are present. 2. Excess Reagents: Unreacted starting materials or excess coupling reagents remain. | 1. Aqueous Wash: The workup with saturated aqueous NaHCO₃ and brine helps remove most water-soluble byproducts.[2] 2. Chromatography: Utilize flash column chromatography with a suitable solvent gradient to separate the product from impurities.[11] |
Quantitative Data Summary
Table 1: General Reaction Conditions for HATU Coupling
| Component | Equivalents (relative to limiting reagent) | Typical Range | Reference |
| Carboxylic Acid | 1.0 | - | [2] |
| N-Boc-Piperidine Amine | 1.0 - 1.2 | 1.1 | [2][12] |
| HATU | 1.0 - 1.2 | 1.05 - 1.1 | [2][12] |
| Base (DIPEA) | 2.0 - 5.0 | 2.5 - 3.0 | [2][6] |
| Solvent Concentration | - | 0.1 - 0.5 M | [12] |
Table 2: Comparison of Coupling Reagents for Challenging Couplings
| Coupling Reagent | Reported Yields | Key Advantages | Potential Issues | Reference |
| HATU | > 90% | High efficiency, fast reaction times, low racemization.[9][12] | Higher cost, potential for guanidinylation side reaction if not used correctly.[7][12] | [9][12] |
| HBTU | Good to High | Efficient, widely used. | Slower and slightly higher racemization risk compared to HATU. Can also cause guanidinylation.[7][10] | [10] |
| PyBOP | Good to High | Effective for hindered couplings, avoids guanidinylation. | Byproducts can be carcinogenic (HMPA). | [1][10] |
| EDC/HOBt | > 85% | Water-soluble byproducts, cost-effective. | Less effective for sterically hindered substrates; can form N-acylurea byproduct.[4][12] | [12] |
| DCC/NHS | > 80% | High activation efficiency. | Insoluble DCU byproduct requires filtration, not suitable for solid-phase synthesis.[10][12] | [12] |
Experimental Protocols
Protocol 1: General Procedure for HATU Coupling with N-Boc-4-Piperidinecarboxylic Acid
This protocol describes a general method for coupling N-Boc-4-piperidinecarboxylic acid with a primary or secondary amine.
-
Materials:
-
N-Boc-4-piperidinecarboxylic Acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
-
Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-piperidinecarboxylic Acid (1.0 eq) in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Activation: To the solution, add DIPEA (2.5 eq) followed by HATU (1.05 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][6]
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Peptide Coupling with Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during peptide coupling reactions involving piperidine derivatives, primarily in the context of Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in peptide synthesis?
A1: Piperidine is a secondary amine and a moderately strong organic base. In Fmoc-based solid-phase peptide synthesis (SPPS), its principal function is to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This deprotection step is crucial for the subsequent coupling of the next amino acid in the sequence. The mechanism involves a β-elimination reaction, where piperidine abstracts a proton from the fluorenyl group, leading to the cleavage of the carbamate bond.
Q2: What are the most common side reactions associated with the use of piperidine in peptide synthesis?
A2: The use of piperidine for Fmoc deprotection can lead to several undesirable side reactions, including:
-
Diketopiperazine (DKP) formation: Cyclization of a dipeptide, leading to chain termination.
-
Racemization: Loss of the stereochemical integrity of the amino acid residues.
-
Aspartimide formation: Intramolecular cyclization of aspartic acid (Asp) residues, particularly in Asp-Gly or Asp-Ser sequences.[1]
-
3-(1-Piperidinyl)alanine formation: Addition of piperidine to dehydroalanine, which can form from C-terminal cysteine residues.[2]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group, leading to deletion sequences.
-
Guanidinylation: Unwanted modification of the N-terminal amine by certain coupling reagents.
-
Premature Linker Cleavage: Cleavage of the peptide from the resin support, especially with base-labile linkers.[3]
Q3: Can piperidine be replaced with other bases for Fmoc deprotection?
A3: Yes, other bases can be used for Fmoc deprotection, and are often employed to minimize specific side reactions. Piperazine is a common alternative that has been shown to reduce the extent of aspartimide formation compared to piperidine.[4] A mixture of a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine can also be effective in suppressing diketopiperazine formation.[5][6] However, the choice of base should be carefully considered based on the peptide sequence and the specific side reactions that are anticipated.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common side reactions.
Issue 1: Low Yield of the Desired Peptide
Symptom: The final yield of the purified peptide is significantly lower than expected. Analysis of the crude product by HPLC shows multiple peaks, some of which may correspond to truncated or modified peptides.
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide
Symptom: HPLC analysis of the purified peptide shows a peak with the correct mass, but it is broad or has a shoulder, or there are multiple peaks with the same mass but different retention times. This often indicates the presence of diastereomers due to racemization.
Caption: Troubleshooting workflow for racemization.
Issue 3: Appearance of Impurities with a Mass Shift of +85 Da or Other Adducts
Symptom: LC-MS analysis reveals unexpected peaks, one of which may correspond to the addition of a piperidine molecule (mass increase of 85.15 Da). This is often associated with aspartimide formation followed by nucleophilic attack of piperidine.
Caption: Troubleshooting workflow for aspartimide and piperidine adducts.
Quantitative Data on Side Reactions and Mitigation Strategies
The following tables summarize quantitative data on the extent of common side reactions and the effectiveness of various mitigation strategies.
Table 1: Diketopiperazine (DKP) Formation
| Peptide Sequence/Condition | Deprotection Reagent | DKP Formation (%) | Reference |
| Fmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin | 20% piperidine/DMF | 13.8 | [5] |
| Fmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin | 5% piperidine/DMF | 12.2 | [5] |
| Fmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin | 5% piperazine/DMF | < 4.0 | [5] |
| Fmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin | 2% DBU, 5% piperazine/NMP | Significantly Reduced | [5][6] |
Table 2: Aspartimide Formation
| Peptide Sequence/Condition | Deprotection Reagent | Aspartimide Formation (% per cycle) | Reference |
| VKDGYI (Asp-Gly motif) | 20% Piperidine in DMF | High | [7] |
| VKDGYI with Fmoc-Asp(O-triethylmethyl)-OH | 20% Piperidine in DMF | Almost complete reduction | [7] |
| VKDGYI with Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | 0.1 | |
| Asp-Gly containing peptide | 30% piperidine/0.1 M formic acid | Reduced | [1] |
Table 3: Racemization
| Amino Acid | Coupling Condition | Racemization (%) | Mitigation Strategy | Result | Reference |
| Histidine | Microwave at 80°C | High | Lower temperature to 50°C | Limited racemization | [8] |
| Cysteine | Microwave at 80°C | High | Lower temperature to 50°C | Limited racemization | [8] |
| General | Carbodiimide coupling | Varies | Add HOBt or Oxyma | Suppresses racemization | [2][9] |
| Fmoc-His(Trt)-OH | Standard coupling | Prone to racemization | Use DEPBT coupling reagent | Reagent of choice | [9] |
Detailed Experimental Protocols
Protocol 1: Minimizing Diketopiperazine (DKP) Formation
This protocol is recommended for sequences containing Proline or other secondary amino acids at the N-terminus of a dipeptide attached to the resin.
Materials:
-
Peptide-resin (dipeptide stage)
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF or 2% DBU/5% piperazine in NMP
Procedure:
-
Resin Selection: For sequences prone to DKP formation, utilize 2-chlorotrityl chloride resin. The steric bulk of this resin hinders the back-biting cyclization reaction.[2]
-
Dipeptide Coupling: As an alternative to stepwise synthesis of the first two residues, synthesize the dipeptide in solution phase and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.
-
Modified Deprotection:
-
Coupling of the Third Amino Acid:
-
Proceed with the standard coupling protocol for the third amino acid.
-
Protocol 2: Suppression of Aspartimide Formation
This protocol is recommended for peptide sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[10]
Materials:
-
Peptide-resin containing an Asp residue
-
Deprotection solution: 20% piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
-
Alternative deprotection solution: 20% piperazine in DMF
-
Fmoc-Asp(OR)-OH with a bulky side-chain protecting group (e.g., O-triethylmethyl)
Procedure:
Method A: Addition of HOBt to Deprotection Solution
-
Prepare a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Perform the Fmoc deprotection step using this modified solution. The presence of HOBt helps to suppress the base-catalyzed cyclization.[2]
Method B: Use of Piperazine
-
Substitute the 20% piperidine in DMF with a 20% solution of piperazine in DMF for the deprotection steps following the introduction of the Asp residue. Piperazine is less nucleophilic and has been shown to reduce aspartimide formation.[4]
Method C: Use of Bulky Side-Chain Protecting Groups
-
During the synthesis, incorporate the aspartic acid residue using an Fmoc-Asp derivative with a sterically hindered side-chain protecting group, such as Fmoc-Asp(O-triethylmethyl)-OH.[7] The bulkiness of the protecting group sterically hinders the intramolecular cyclization.
Protocol 3: Minimizing Racemization during Coupling
This protocol is particularly important when coupling racemization-prone amino acids like Histidine and Cysteine.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., DIC, HBTU)
-
Racemization suppressing additive: HOBt, HOAt, or Oxyma Pure
-
Base (e.g., DIPEA or a weaker base like collidine)
-
Solvent: DMF
Procedure:
-
Pre-activation:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents) and the additive (e.g., Oxyma Pure, 3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the solution.
-
Allow the pre-activation to proceed for a short period (1-5 minutes).
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Add the base (e.g., DIPEA, 6 equivalents). For particularly sensitive couplings, consider using a weaker base like collidine.
-
-
Reaction Temperature:
-
Conduct the coupling reaction at room temperature. If using microwave-assisted synthesis for racemization-prone residues, lower the temperature to 50°C.[8]
-
-
Monitoring:
-
After the coupling reaction, perform a Kaiser test to ensure completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Diketopiperazine Formation in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of diketopiperazine (DKP), a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS).[1] This side reaction is problematic because it lowers the yield of the desired peptide and introduces impurities that can be difficult to remove during purification. In a phenomenon known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin, which reduces the yield without generating a detectable impurity in the final product, making it challenging to identify the source of the low yield.[1]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with proline at the second position (Xaa-Pro) are highly susceptible to DKP formation due to proline's unique conformational properties that favor cyclization.[1][2] Sequences with sterically unhindered amino acids like glycine are also prone to this side reaction.[2]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, are a major catalyst for DKP formation.[1][2][3] The concentration of piperidine and the duration of the deprotection step can correlate with the level of DKP impurity.[2]
-
Resin Type: The choice of resin in SPPS can impact DKP formation. For instance, Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support compared to 2-chlorotrityl chloride resin.[1][4][5] The steric bulk of the 2-chlorotrityl group helps to inhibit the formation of diketopiperazines.[4]
-
Temperature: Higher temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[2] Lowering the storage temperature can significantly improve the stability of the peptide intermediate and reduce DKP degradation.[2][6]
-
Solvent: The solvent used can affect the stability of the peptide-resin linkage and the rate of cyclization.[1][7] Self-deprotection of the Fmoc group and subsequent DKP formation can occur in various solvents like DMF, DMSO, NMP, and ACN even without the addition of a base.[2][8]
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: The propensity for DKP formation is highly sequence-dependent.[3][9] The risk is greatest when the second amino acid from the N-terminus is a secondary amino acid, such as proline or its analogues.[1][9] Sequences that are particularly prone to DKP formation include:
The formation of Gly-Pro DKP is often more favorable than Pro-Gly DKP due to the conformational preferences of the Gly-Pro peptide ester.[2]
Troubleshooting Guide
Issue: Low yield of the final peptide, with or without a corresponding DKP impurity peak in the chromatogram.
This could be due to "traceless" DKP formation where the dipeptide is cleaved from the resin.
Troubleshooting Steps:
-
Analyze the Cleavage Cocktail: After cleaving a small amount of dipeptide from the resin, analyze the crude product by HPLC or LC-MS to quantify the level of DKP byproduct.
-
Review the Peptide Sequence: Identify if the sequence contains motifs prone to DKP formation, such as Xaa-Pro or Xaa-Gly at the C-terminus.
-
Optimize Deprotection Conditions: If using standard 20% piperidine in DMF, consider alternative, milder deprotection cocktails.
-
Change the Resin: For sequences highly susceptible to DKP formation, switch from a more labile resin like Wang resin to a more sterically hindered resin such as 2-chlorotrityl chloride resin.[4]
-
Incorporate a Dipeptide: Synthesize the problematic dipeptide separately and couple it as a single unit to the growing peptide chain. This strategy bypasses the dipeptide-resin intermediate that is vulnerable to DKP formation.[2][3][9]
Quantitative Data on DKP Formation
The following tables summarize the impact of different Fmoc deprotection conditions on the formation of diketopiperazine.
Table 1: Effect of Piperidine Concentration and Solvent on DKP Formation
| Deprotection Cocktail | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
Data adapted from a study on the formation of DKP-[Cys(CH2)3COOtBu-Pro].[10]
Table 2: Comparison of Different Fmoc Deprotection Reagents for DKP Suppression
| Deprotection Cocktail | DKP Formation (%) |
| 20% Piperidine/DMF | ~14 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Data adapted from studies on various peptide sequences.[3][9][10]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Protocol Prone to DKP Formation (Using Wang Resin)
-
Resin Preparation: Swell Wang resin (e.g., 1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]
-
First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add this coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF (10 mL) for 15 minutes.[1]
-
Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add this solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized Fmoc-SPPS Protocol to Suppress DKP Formation
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (e.g., 1 g, 1 mmol/g loading) in DCM (10 mL) for 1 hour, followed by washing with DMF (3 x 10 mL).
-
First Amino Acid Coupling: Follow step 2 from Protocol 1.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[1]
Visualizing Key Processes
The following diagrams illustrate the mechanism of DKP formation and a troubleshooting workflow.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of trifluoroacetic acid (TFA) for the deprotection of tert-butoxycarbonyl (Boc) protected amines. As a cornerstone of modern organic and peptide synthesis, ensuring the complete and clean removal of the Boc group is critical for the success of subsequent synthetic steps.
Understanding the Chemistry: The "Why" Behind the Protocol
The acid-catalyzed removal of a Boc group is a straightforward yet nuanced process. The reaction is initiated by the protonation of the carbamate oxygen of the Boc group by a strong acid like TFA. This is followed by the loss of a relatively stable tert--butyl cation, which then forms a carbamic acid. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2] The final product is the TFA salt of the deprotected amine.[1]
A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation.[3] This electrophile can lead to a variety of side reactions, particularly the alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] To mitigate these unwanted modifications, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3]
Troubleshooting Guide: Addressing Incomplete Boc Deprotection
Incomplete deprotection is a common hurdle that can derail a synthetic workflow. This section provides a systematic approach to diagnosing and resolving this issue.
Issue 1: Significant amount of starting material remains after the reaction.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration.[5][6] A slight decrease in acid strength can therefore significantly slow down the reaction.
-
Solution:
-
Increase the concentration of TFA. Common conditions range from 20% TFA in a solvent like dichloromethane (DCM) to neat (100%) TFA.[4]
-
Extend the reaction time. Most deprotections are complete within 1-2 hours at room temperature.[6] Monitor the reaction progress using an appropriate analytical technique (see "Analytical Protocols" section).
-
For solid-phase peptide synthesis (SPPS), be aware that 100% TFA can sometimes lead to poorer resin swelling compared to a 55% TFA solution in DCM, which may result in lower purity.[5][7]
-
-
-
Possible Cause 2: Steric Hindrance. Substrates with bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[3][5]
-
Possible Cause 3: Poor Resin Swelling (for Solid-Phase Synthesis). If the resin support does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[5][8]
-
Solution:
-
Ensure the chosen solvent system promotes good resin swelling. A mixture of TFA and DCM is often effective.[5]
-
-
-
Possible Cause 4: Reagent Degradation. Ensure the TFA used is fresh and has not been compromised by improper storage.[5]
Issue 2: The reaction appears complete by TLC, but subsequent steps fail.
-
Possible Cause: Formation of TFA Salt. The product of a TFA-mediated deprotection is the amine's TFA salt. This salt may be less reactive in subsequent reactions that require a free amine (e.g., amide coupling).
-
Solution:
-
Perform a basic work-up after removing the TFA to neutralize the salt and obtain the free amine. This can be done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[5]
-
Alternatively, in the next step, add a sufficient amount of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the TFA salt before adding the next reagent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The main culprit is the reactive tert-butyl cation generated during the cleavage of the Boc group.[3] This carbocation can alkylate nucleophilic residues in your molecule.[3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are particularly at risk. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[3]
-
Methionine (Met): The thioether side chain can be alkylated.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
Q3: How do scavengers prevent side-product formation?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation at a faster rate than the sensitive residues of your substrate.[3]
Q4: How can I monitor the progress of my Boc deprotection reaction?
A4: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and common method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product.[5] Staining with ninhydrin is effective for visualizing the resulting primary amine.[5][9]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are ideal for quantitatively tracking the reaction and identifying any side products.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons (typically around 1.4-1.5 ppm).[10]
Experimental Protocols
Standard Boc Deprotection in Solution Phase
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM).
-
If your substrate contains sensitive residues, add an appropriate scavenger (see table below).
-
Cool the solution to 0°C in an ice bath.[4]
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC or LC-MS.[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
For basic work-up, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]
Monitoring Boc Deprotection by HPLC
-
Method Development: Develop an HPLC method that provides good separation between your Boc-protected starting material and the deprotected product. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) is a common starting point.
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by neutralizing with a base) and dilute with the initial mobile phase composition before injecting into the HPLC.[9]
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data at a Glance: Scavenger Selection
The choice of scavenger is crucial for preventing side reactions, especially in peptide synthesis.
| Sensitive Residue | Recommended Scavengers | Typical Concentration (v/v) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | 2.5 - 5% |
| Methionine (Met) | Thioanisole | 5% |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5% |
This table is a general guideline. The optimal scavenger and its concentration may vary depending on the specific substrate and reaction conditions. For complex peptides, a scavenger cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5) may be employed.[11][12]
Visualizing the Process
Boc Deprotection Mechanism
Caption: The acid-catalyzed mechanism of Boc deprotection with TFA.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: Troubleshooting N-Boc Deprotection with Strong Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the N-Boc deprotection of amines using strong acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during N-Boc deprotection with strong acids?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3][5]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][3]
Q3: How can these side reactions be prevented?
A3: The most effective way to prevent these side reactions is by using "scavengers" in the deprotection reaction mixture.[1][2][3] Scavengers are nucleophilic compounds that react with the tert-butyl cation at a faster rate than the sensitive residues of your substrate, effectively "trapping" the carbocation before it can cause unwanted modifications.[1][3]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your compound. A cocktail of scavengers is often used to address multiple potential side reactions.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for Trp | 2.5 - 5% (v/v) |
| Triethylsilane (TES) | Tryptophan | 5 - 10 equivalents |
| Water (H₂O) | General purpose | 2.5 - 5% (v/v) |
| Thioanisole | Methionine, Tyrosine | 2 - 5% (v/v) |
| Ethanedithiol (EDT) | Cysteine | 1 - 2.5% (v/v) |
A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[3] For molecules with multiple sensitive residues, more complex cocktails may be necessary.[2]
Q5: My N-Boc deprotection appears to be incomplete. What are the possible causes and solutions?
A5: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The reaction rate is dependent on the acid concentration.[6] If the reaction is sluggish, consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[4][6]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[6] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle warming (e.g., to 40°C) can increase the reaction rate, but be aware that this may also increase the rate of side reactions, making the use of scavengers critical.[4]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[2][6] In such cases, longer reaction times, gentle heating, or a stronger acid system may be required.[2]
Troubleshooting Guide
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4] A mass increase of 56 Da is a characteristic sign of tert-butylation.[2][4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3][4] For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES).[4] For cysteine-containing compounds, ethanedithiol is effective in preventing S-alkylation.[4]
Issue 2: The deprotection reaction is very slow or does not go to completion.
-
Possible Cause 1: Insufficient acid concentration. [6]
-
Possible Cause 2: Insufficient reaction time or temperature. [6]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [2][6]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]
-
Scavenger Addition (Optional but Recommended): If your substrate contains sensitive residues, add the appropriate scavenger(s). For a general-purpose scavenger, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4][6]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4][6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4][6] To remove residual TFA, co-evaporate with toluene (3x).[6] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[4]
Protocol 2: N-Boc Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)
-
Resin Preparation: Wash the resin-bound peptide thoroughly with DCM and allow it to swell.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4] For peptides with sensitive residues, adjust the scavenger composition accordingly.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Isolate the peptide by centrifugation and decantation of the ether. Wash the peptide pellet with cold ether to remove residual scavengers and byproducts. The crude peptide can then be purified by chromatography.
Visualizations
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: Formation of alkylated side products via electrophilic attack.
References
Technical Support Center: Preventing tert-Butylation of Tryptophan during Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of tryptophan tert-butylation during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[1][2] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2][3][4] This carbocation can then alkylate nucleophilic residues in your compound, with the electron-rich indole ring of tryptophan being particularly susceptible.[1][2][4]
To prevent this, you should incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[1][5] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, thus trapping the tert-butyl cation before it can react with tryptophan.[1][4][5]
Issue 2: Even with scavengers, I am still observing some level of tert-butylation.
-
Question: I'm using scavengers, but the tert-butylation of tryptophan is not completely suppressed. What can I do?
-
Answer: If you are still observing tert-butylation, consider the following optimization strategies:
-
Increase Scavenger Concentration: Ensure you are using a sufficient excess of the scavenger. For scavengers like triisopropylsilane (TIS) or triethylsilane (TES), a concentration of 2.5-5% (v/v) or 5-10 equivalents is typically recommended.[5][6]
-
Use a Scavenger Cocktail: A combination of scavengers can be more effective. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4][6] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) might be necessary.[6]
-
Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction. While most deprotections are performed at room temperature, higher temperatures can increase side product formation.[3][4]
-
Choice of Acid: While TFA is common, using 4M HCl in dioxane can sometimes be a stronger and effective alternative, but the use of scavengers remains crucial under these more forceful conditions.[1][4]
-
Issue 3: I am observing byproducts related to the oxidation of tryptophan.
-
Question: My product containing tryptophan seems to be oxidizing during Boc deprotection. How can I prevent this?
-
Answer: Tryptophan is susceptible to oxidation in addition to alkylation. To minimize oxidation:
-
Use Reducing Scavengers: Scavengers like 1,2-ethanedithiol (EDT) are particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[1]
-
Degas Solvents: Ensure your solvents are de-gassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Handle the workup procedure carefully to minimize exposure to air.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection and subsequent tryptophan tert-butylation?
A1: The Boc group is removed under acidic conditions, typically with TFA. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1] The highly reactive tert-butyl cation intermediate is the primary cause of side reactions.[1] This electrophile can attack the nucleophilic indole ring of tryptophan, leading to the formation of tert-butylated tryptophan residues.[1]
Q2: Which scavengers are most effective for preventing tryptophan tert-butylation?
A2: Trialkylsilanes such as triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers and are excellent choices for protecting tryptophan.[1][5][7] Anisole is another commonly used scavenger that can prevent the alkylation of tryptophan.[8] For preventing both alkylation and oxidation, 1,2-ethanedithiol (EDT) is a good option.[1]
Q3: Can the choice of acid for Boc deprotection influence the extent of tryptophan tert-butylation?
A3: Yes, the reaction conditions, including the choice and concentration of the acid, can influence the rate of both deprotection and side reactions.[9] While stronger acidic conditions (e.g., higher TFA concentration or using 4M HCl in dioxane) can accelerate Boc removal, they can also increase the propensity for tert-butylation if scavengers are not used effectively.[1][4]
Q4: How can I detect and quantify the extent of tryptophan tert-butylation?
A4: The most common methods for detecting and quantifying tert-butylation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A tert-butylated product will have a characteristic mass increase of 56 Da and will typically exhibit a more hydrophobic elution profile in reverse-phase HPLC.[1][9] For detailed characterization, 1H-NMR spectroscopy can also be used to measure the incorporation of tert-butyl groups.[9]
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a tryptophan residue. The data is illustrative and based on literature reports and internal analysis.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a Tryptophan-Containing Peptide using TFA and TIS
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).[5]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
-
Purification: The crude product can then be purified by precipitation from cold diethyl ether followed by centrifugation and washing, or by chromatography.[5]
Protocol 2: Cleavage of a Tryptophan-Containing Peptide from Resin with a Scavenger Cocktail
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail for tryptophan-containing peptides is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[5]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[5]
Visualizations
Caption: Mechanism of Boc deprotection, tert-butylation side reaction, and scavenger intervention.
Caption: Troubleshooting workflow for preventing tryptophan tert-butylation.
Caption: Logical relationship between the tert-butyl cation and reaction pathways in the presence of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Use of Scavengers in Boc Deprotection of Piperidines
Welcome to the technical support center for navigating the complexities of tert-butoxycarbonyl (Boc) deprotection of piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the underlying chemistry. As your Senior Application Scientist, my goal is to equip you with the expertise to move beyond rote protocols and make informed, scientifically sound decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common queries that arise during the Boc deprotection of piperidines.
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The main culprit behind side-product formation is the generation of a reactive tert-butyl cation intermediate. This occurs when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine itself or other sensitive functional groups on your molecule.[1][2]
Q2: My deprotection reaction is incomplete. What are the usual reasons?
A2: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase the likelihood of side reactions.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.[1]
Q3: What are scavengers, and why are they crucial in this context?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation more readily than your desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1][3]
Q4: Which acidic reagents are typically used for Boc deprotection of piperidines?
A4: The most common reagents are trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][4][5]
In-Depth Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Piperidine
If you are experiencing a low yield of your desired product, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in Boc deprotection.
Detailed Analysis:
-
Incomplete Reaction: An incomplete reaction is the most straightforward cause of low yield. Before altering your work-up procedure, confirm that all starting material has been consumed. For stubborn deprotections, particularly with sterically hindered piperidines, moving to a stronger acid system like 4M HCl in dioxane may be necessary.[2]
-
Work-up Losses: The deprotected piperidine is a free amine, which will be protonated by the excess acid to form a salt (e.g., a trifluoroacetate or hydrochloride salt). To extract the product into an organic solvent, the aqueous layer must be basified (e.g., with NaHCO₃ or Na₂CO₃) to generate the free base.[5] Ensure the pH is basic before extraction. If the salt of your product is highly water-soluble, you may need to perform multiple extractions or consider alternative work-up procedures.[5]
Issue 2: Formation of Side Products (Evidence of t-Butylation)
The appearance of unexpected peaks in your analytical data (e.g., a +56 Da mass shift in LC-MS) often points to the formation of side products, most commonly from t-butylation.[6]
Caption: Mechanism of Boc deprotection and scavenger intervention.
Selection of Scavengers:
The choice of scavenger is critical and depends on the nucleophilic sites present in your molecule. While simple piperidines may not always require a scavenger, complex molecules with electron-rich aromatic or heteroaromatic rings are susceptible to alkylation.[7]
| Scavenger | Chemical Name | pKa (approx.) | Target Functionality & Notes |
| TIS | Triisopropylsilane | N/A (hydride donor) | A highly effective and common scavenger for general purposes. It reduces the tert-butyl cation to isobutane.[3] |
| TES | Triethylsilane | N/A (hydride donor) | Similar to TIS, also a very effective carbocation scavenger.[6] |
| Thioanisole | Methyl phenyl sulfide | ~ -6.6 | Particularly useful for protecting sulfur-containing residues like methionine.[6] |
| Anisole | Methoxybenzene | ~ -6.5 | A classic scavenger, effective for protecting electron-rich aromatic rings like tryptophan and tyrosine.[3] |
| Water | Dihydrogen monoxide | 15.7 | Often included in scavenger cocktails to hydrolyze the tert-butyl cation to tert-butanol. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is a general starting point for the deprotection of a piperidine derivative that is potentially sensitive to alkylation.
-
Preparation: Dissolve the N-Boc-piperidine substrate (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (2-5 equiv.) to the solution.
-
Deprotection Cocktail: In a separate flask, prepare a deprotection cocktail. A common mixture is 25-50% TFA in DCM.[1]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature. For sensitive substrates, the reaction can be cooled to 0°C before the addition of the acid.[4]
-
Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is no longer observed (typically 1-4 hours).[5]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.
-
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
This method is an alternative to TFA and provides the product as a hydrochloride salt, which can often be isolated by precipitation.[5]
-
Preparation: Dissolve the N-Boc-piperidine substrate (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[5][8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[5]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can then be used as is or purified further.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
Navigating N-Boc Deprotection of Sensitive Substrates: A Technical Support Guide
For researchers, scientists, and drug development professionals, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step in organic synthesis. However, when dealing with sensitive substrates, standard acidic conditions can lead to undesired side reactions, degradation, or complete loss of valuable compounds. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative, milder methods for N-Boc deprotection.
Troubleshooting Guide
This section addresses specific issues you might encounter during the N-Boc deprotection of sensitive substrates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains acid-labile groups (e.g., acetals, t-butyl esters, silyl ethers) that are being cleaved along with the N-Boc group under standard TFA or HCl conditions. What are my options?
Answer: When strong acids are not viable, several milder alternatives can be employed:
-
Milder Acidic Conditions: Consider using weaker protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), which can be effective for Boc cleavage while minimizing the degradation of other sensitive functionalities.[1][2]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents such as zinc bromide (ZnBr₂) in dichloromethane (DCM) or trimethylsilyl iodide (TMSI) can efficiently remove the Boc group under neutral or close-to-neutral conditions.[1][3][4] ZnBr₂ is particularly useful for the selective deprotection of secondary N-Boc groups.[5][6]
-
Non-Acidic Methods: For highly sensitive substrates, non-acidic methods are recommended. These include using oxalyl chloride in methanol, which proceeds at room temperature, or thermal deprotection by heating the substrate in a suitable solvent like boiling water or under continuous flow conditions.[1][7][8][9]
Issue 2: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection is slow or fails to reach completion, even with alternative methods. What are the potential causes and how can I improve the reaction?
Answer: Several factors can contribute to incomplete deprotection:
-
Insufficient Reagent Equivalents: For methods like oxalyl chloride/methanol or Lewis acids, ensure you are using the recommended stoichiometry. For instance, with oxalyl chloride, 3 equivalents are generally effective.[10]
-
Low Reaction Temperature: While many alternative methods are designed to be mild, some may require gentle heating to proceed at a reasonable rate. For example, thermal deprotection in water is typically carried out at reflux (100 °C).[7][8]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions. In such cases, a stronger Lewis acid or a higher reaction temperature for thermal methods might be necessary.[1]
-
Catalyst Inactivity: When using catalytic methods, such as those employing iron(III) salts, ensure the catalyst is active and not poisoned by other functional groups in your substrate.[11][12]
Issue 3: Formation of Side Products
Question: I am observing unexpected side products after the deprotection reaction. How can I minimize their formation?
Answer: The formation of side products is often specific to the chosen deprotection method and substrate:
-
tert-Butylation: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or sulfur-containing residues. Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation and prevent this side reaction.[13]
-
Racemization: For chiral substrates, particularly amino acids, the choice of deprotection conditions is crucial to avoid racemization. Milder, non-acidic methods are generally preferred.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. For instance, when using oxalyl chloride, methanol is a key component of the reagent system.[14] Using other solvents might lead to different products.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product.[1]
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods are considered more environmentally benign. Thermal deprotection using boiling water is an excellent "green" alternative as it avoids the use of organic solvents and harsh acids.[7][8][15] Additionally, catalytic methods using earth-abundant and non-toxic metals like iron are being developed.[11][12][16]
Q3: What are the advantages of using TMSI for Boc deprotection?
A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[17][18] It allows for the direct isolation of the deprotected product, often by simple filtration, avoiding aqueous workups that can be problematic for highly water-soluble molecules.[18]
Q4: Can I selectively deprotect one N-Boc group in the presence of another?
A4: In some cases, selective deprotection is possible. For example, ZnBr₂ in CH₂Cl₂ has been shown to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[6] Thermal deprotection under continuous flow has also demonstrated selectivity between aryl and alkyl N-Boc groups by controlling the temperature.[9]
Data Presentation: Comparison of Alternative N-Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Key Advantages | Potential Issues |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Mild, room temperature conditions, broad functional group tolerance.[10][14][19][20] | Oxalyl chloride is corrosive and moisture-sensitive. |
| Zinc Bromide (ZnBr₂) | Secondary Amines | ZnBr₂ (4 equiv.), DCM, RT | 3 days (can be faster) | Variable | Mild Lewis acid conditions, selective for secondary N-Boc groups.[3][21][22] | Long reaction times may be required for some substrates.[22] |
| Trimethylsilyl Iodide (TMSI) | Zwitterionic compounds, Peptides | TMSI, MeCN, RT | 1 - 2 h | High | Mild, excellent for water-soluble compounds, allows for direct product isolation.[17][18] | TMSI is sensitive to air and moisture. |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | Catalytic, uses an inexpensive and sustainable metal.[11][12][16] | Catalyst may be sensitive to certain functional groups. |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | "Green" method, no organic solvents or acids required.[7][8][15] | Substrate must be stable at 100 °C and have some solubility in hot water. |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | Fast, allows for selective deprotection by temperature control.[7][9] | Requires specialized continuous flow equipment. |
| p-Toluenesulfonic Acid (pTSA) | Amines, Amino Acids, Dipeptides | pTSA in a deep eutectic solvent, RT | < 30 min | High | Milder than TFA/HCl, can be used in "green" solvent systems.[23] | Still an acidic method, may not be suitable for extremely acid-sensitive groups. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Oxalyl Chloride in Methanol [10]
-
In a dry round-bottom flask equipped with a stir bar, dissolve the N-Boc protected substrate (1 equivalent) in methanol (typically 0.1-0.2 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution via syringe. A slight increase in temperature and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be concentrated directly. If necessary, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can be performed, followed by extraction with an organic solvent.
Protocol 2: N-Boc Deprotection using Zinc Bromide [22]
-
To a solution of the N-Boc protected amine (1 equivalent) in dichloromethane (DCM, typically 0.1 M), add zinc bromide (ZnBr₂) (approximately 4 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to several days.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Thermal N-Boc Deprotection in Boiling Water [15]
-
Suspend the N-Boc protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 10 minutes to 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is soluble, extract it with a suitable organic solvent. If the product precipitates upon cooling, it can be isolated by filtration.
Visualizations
Caption: Decision tree for selecting an N-Boc deprotection method.
Caption: Experimental workflow for N-Boc deprotection using oxalyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zinc Bromide [commonorganicchemistry.com]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BOC Protection and Deprotection [es.bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. digital.csic.es [digital.csic.es]
- 17. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 23. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
Technical Support Center: Work-up Procedures for TFA Deprotection Reactions
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up of trifluoroacetic acid (TFA) deprotection reactions, particularly in the context of peptide and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of TFA deprotection reactions, offering potential causes and solutions.
| Issue | Possible Cause(s) | Solution(s) |
| Residual TFA in the Final Product | - TFA is highly acidic and can be difficult to remove completely by simple evaporation.[1] - Formation of TFA salts with the product.[2] | - Co-evaporation: After initial concentration, add a solvent like methanol, toluene, dichloromethane (DCM), or isopropanol and evaporate again. Repeat this process 3-5 times.[1][3] - Precipitation: Precipitate the product by adding the TFA solution dropwise to a large volume of cold diethyl ether.[4][5] This is particularly effective for peptides. - Lyophilization (Freeze-Drying): For non-volatile products, lyophilization can effectively remove TFA.[4] - Ion-Exchange Chromatography: Use a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize and remove TFA.[6][7] - Acid Exchange: Convert the TFA salt to a different salt (e.g., HCl or acetate) by dissolving the product in a solution of the new acid and then lyophilizing.[2][4] |
| Formation of Unexpected Side Products | - Alkylation of sensitive residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify nucleophilic amino acid side chains (e.g., Trp, Met, Cys, Tyr).[1][8] - Oxidation: Methionine and Tryptophan residues are susceptible to oxidation.[5] - Dehydration: Asparagine and Glutamine can undergo dehydration to form nitriles under strongly acidic conditions.[5] | - Use of Scavengers: Incorporate scavengers into the TFA cleavage cocktail to trap reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][5][9] - Inert Atmosphere: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] - Optimized Cleavage Cocktail: Use a scavenger cocktail tailored to the specific amino acid composition of your peptide. For example, thioanisole is beneficial for methionine-containing peptides.[1][5] |
| Difficult Product Isolation (Oily Residue, Poor Solubility) | - Residual TFA: As mentioned above, residual TFA can result in an oily product.[1] - Product Solubility: The resulting amine salt may have poor solubility in common organic solvents, making extraction and purification challenging.[1] | - Thorough TFA Removal: Employ the methods described above for complete TFA removal. - Basic Work-up: If the free amine is not water-soluble, neutralize the TFA salt with a saturated aqueous solution of sodium bicarbonate, followed by extraction with a suitable organic solvent.[1][10] - Solid-Phase Extraction (SPE): Utilize SPE cartridges to purify the product and remove TFA and scavengers. |
| Low Product Yield | - Incomplete Deprotection: Insufficient acid concentration, reaction time, or temperature can lead to incomplete removal of the protecting group.[8] - Product Loss During Work-up: The product may be partially soluble in the precipitation solvent (e.g., diethyl ether) or adhere to glassware.[11] | - Optimize Deprotection Conditions: Increase the TFA concentration, extend the reaction time, or slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS.[8] - Use Ice-Cold Precipitation Solvent: Perform precipitation at low temperatures to minimize product solubility in the ether.[11] - Pre-silanize Glassware: Treating glassware with a silanizing agent can reduce product adhesion.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using scavengers in a TFA deprotection reaction?
Scavengers are nucleophilic compounds added to the TFA "cleavage cocktail" to trap highly reactive carbocations, primarily the tert-butyl cation, that are generated from the cleavage of tert-butyl-based protecting groups.[5][9] These carbocations can otherwise lead to undesired side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[1][8]
Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?
The following amino acid residues are particularly prone to modification during TFA deprotection:
-
Tryptophan (Trp): Can be alkylated by the tert-butyl cation.[8]
-
Methionine (Met): Susceptible to both alkylation and oxidation to methionine sulfoxide.[5][8]
-
Cysteine (Cys): The free thiol can be alkylated.[12]
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.[8]
-
Arginine (Arg): Protecting groups on the guanidino group can generate reactive species upon cleavage.[5]
-
Asparagine (Asn) and Glutamine (Gln): Can undergo dehydration under strong acidic conditions.[5]
Q3: How can I effectively remove residual TFA from my sample?
Several methods can be employed for TFA removal:
-
Rotary Evaporation with Co-solvents: This is a common and effective method. After initial concentration, adding and evaporating a co-solvent like methanol or toluene azeotropically removes TFA.[3]
-
Precipitation in Cold Diethyl Ether: This is a standard procedure in peptide synthesis. The crude peptide precipitates while TFA and many organic impurities remain in the ether.[4][5]
-
Lyophilization: Freeze-drying is very effective for removing volatile acids like TFA from non-volatile samples.[4]
-
Ion-Exchange Chromatography: Using a basic resin can effectively capture the acidic TFA.[6]
-
TFA/HCl or TFA/Acetate Exchange: This involves dissolving the peptide in a solution containing HCl or acetic acid and then lyophilizing to yield the corresponding salt.[4]
Q4: My product is an oil after removing the TFA. What should I do?
An oily product often indicates the presence of residual TFA.[1] Thoroughly drying the product under high vacuum is the first step. If it remains an oil, co-evaporation with toluene or DCM can help remove the last traces of TFA.[1] Alternatively, precipitating the product from a minimal amount of solvent (like methanol) into a large volume of cold diethyl ether can yield a solid.
Q5: Can I proceed to the next reaction step without a full work-up after TFA deprotection?
In some cases, if the subsequent reaction conditions are compatible with the TFA salt of your product, you can simply evaporate the TFA and proceed.[13] However, for many reactions, the acidic nature of the TFA salt can interfere. It is generally recommended to perform a work-up to either obtain the free amine or exchange the counter-ion.
Experimental Protocols
Protocol 1: General TFA Deprotection and Precipitation of Peptides
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA with appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-4 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[5]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: TFA Removal by Co-evaporation
-
Initial Concentration: Remove the bulk of the TFA and reaction solvent using a rotary evaporator.[3]
-
Co-solvent Addition: Add methanol (5-6 times the volume of the residue) to the flask.[3]
-
Evaporation: Concentrate the solution on the rotary evaporator.
-
Repeat: Repeat steps 2 and 3 for a total of 3-5 cycles.
-
Final Drying: Place the flask under high vacuum to remove any remaining traces of solvent and TFA.[3]
Visualizations
Caption: General workflow for TFA deprotection and product isolation.
Caption: Decision tree for removing residual TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Solubility of Deprotected Amine Salts
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the solubility of deprotected amine salts (e.g., hydrochlorides, trifluoroacetates) following synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why are my deprotected amine salts often poorly soluble in organic solvents?
Deprotected amine salts, such as hydrochloride (HCl) or trifluoroacetate (TFA) salts, are ionic compounds.[1][2] This ionic nature makes them highly polar. According to the principle of "like dissolves like," polar substances tend to dissolve in polar solvents (like water), while non-polar substances dissolve in non-polar organic solvents (like ether or hexane).[3][4] The strong ionic interactions within the salt's crystal lattice require a significant amount of energy to overcome, which many non-polar or moderately polar organic solvents cannot provide.[5]
Q2: What is the impact of the counterion (e.g., Cl⁻, CF₃COO⁻) on solubility?
The counterion has a significant impact on the physicochemical properties of the salt, including its solubility.[6][7][8] However, predicting the exact effect is not always straightforward. While a more hydrophilic counterion might be expected to increase aqueous solubility, this is not always the case as it can also contribute to stronger, less soluble crystal lattice interactions.[9] The size, shape, and hydrogen bonding ability of the counterion all play a role.[6][7] For instance, HCl salts are one of the most reliable forms for creating stable, solid salts.[10]
Q3: Can I use my amine salt directly in the next reaction step if it has poor solubility?
Using a poorly soluble salt directly is often problematic and can lead to incomplete or failed reactions. For a reaction to proceed efficiently, the reactants generally need to be in the same phase. If the amine salt is not dissolved, the reaction will be limited to the solid-liquid interface, resulting in very slow or negligible conversion. It is highly recommended to find a suitable solvent system or convert the salt to a more soluble form before proceeding.
Q4: How does pH affect the solubility of my amine salt?
pH is a critical factor governing the solubility of amine salts. Amine salts are the acidic form of the amine. In an acidic solution (low pH), the equilibrium favors the protonated, charged (salt) form, which is typically more water-soluble.[11] In a basic solution (high pH), the equilibrium shifts towards the deprotonated, neutral "freebase" form, which is generally less water-soluble but significantly more soluble in common organic solvents.[11][12] Therefore, adjusting the pH is a powerful tool to control solubility.
Troubleshooting Guide
My deprotected amine salt precipitated or "crashed out" of my organic solvent after workup. What should I do?
This is a common issue, especially after removing a solvent like methanol or water in which the salt was soluble, and adding a less polar solvent like diethyl ether or ethyl acetate. Your primary goal is to either find a solvent that can dissolve the salt form or convert the salt to its more organic-soluble freebase form.
Strategy 1: Solvent Screening
Your first step should be to test the solubility of a small amount of your salt in various solvents. This can be done on a small scale before committing the bulk of your material.
| Solvent Category | Examples | Suitability for Amine Salts |
| Polar Protic | Water, Methanol, Ethanol | High probability of success, as they can solvate ions and engage in hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often effective, especially for complex molecules. Can be difficult to remove. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity. THF may work for some salts, but often used for the freebase form.[13] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally poor solvents for salts, but can be effective for the freebase form. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very unlikely to dissolve the salt form. Often used to precipitate salts or dissolve the freebase.[10] |
Strategy 2: pH Adjustment / Conversion to Freebase
If finding a suitable organic solvent for the salt is unsuccessful, the most reliable strategy is to convert the salt to its neutral freebase form. The freebase is uncharged and significantly more lipophilic, enhancing its solubility in a wider range of organic solvents.[12]
I tried to convert my amine salt to the freebase, but I'm having recovery issues. What went wrong?
Low recovery during the conversion and extraction of a freebase amine can be due to several factors:
-
Incomplete Basification: The pH of the aqueous layer was not high enough to fully deprotonate the amine salt. You should aim for a pH at least 2 units above the pKa of your amine. Using a pH meter or pH paper is crucial.[14]
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface. Let the mixture stand, add brine (saturated NaCl solution), or filter through celite to break the emulsion.
-
Amine is Water-Soluble: If your free amine has high water solubility, it will be difficult to extract into an organic solvent.[15] In this case, you may need to saturate the aqueous layer with a salt like NaCl or K₂CO₃ to "salt out" the amine, reducing its aqueous solubility. Multiple extractions with the organic solvent are also recommended.
-
Improper Solvent Choice: The organic solvent used for extraction may not be optimal. Solvents like ethyl acetate, DCM, or diethyl ether are common choices.[13][16]
Detailed Experimental Protocols
Protocol 1: Conversion of an Amine Hydrochloride Salt to its Freebase
This protocol describes a standard aqueous basic workup to convert a water-insoluble amine salt into its organic-soluble freebase.
Materials:
-
Amine hydrochloride salt
-
Deionized water
-
1M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolution: Dissolve or suspend the amine hydrochloride salt in a suitable volume of deionized water in a separatory funnel. If the salt is poorly soluble in water, a co-solvent like methanol or THF can be added sparingly until it dissolves, though this may affect the separation later.
-
Basification: Slowly add a basic solution (e.g., 1M NaOH) dropwise while swirling.[15] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding base until the pH is >10 to ensure complete deprotonation of the amine.
-
Extraction: Add an equal volume of the chosen organic extraction solvent (e.g., ethyl acetate) to the separatory funnel.[16] Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently (to avoid emulsions) for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower layer (note: this could be the organic or aqueous layer depending on the solvent's density relative to water) into a clean flask.
-
Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process two more times. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and break up minor emulsions.
-
Drying: Drain the washed organic layer into a clean flask and add a drying agent like anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the freebase amine.
Visual Guides
Troubleshooting Workflow for Poor Solubility
Caption: A flowchart for troubleshooting poor amine salt solubility.
Amine Salt-Freebase Equilibrium
Caption: The pH-dependent equilibrium between an amine salt and its freebase form.
References
- 1. youtube.com [youtube.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 2-(Aminoethyl)-1-N-boc-piperidine and Other Diamine Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various classes of linkers, mono-Boc protected diamines are a popular choice, with 2-(Aminoethyl)-1-N-boc-piperidine emerging as a noteworthy building block. This guide provides an objective comparison of this compound with other commonly employed diamine linkers, supported by a review of experimental data and methodologies.
The choice of a linker can significantly influence the stability of the drug conjugate in circulation and the efficiency of payload release at the target site.[] Key parameters of a linker, including its length, polarity, rigidity, and the nature of its chemical bonds, have a profound impact on the therapeutic index of the drug.[2][3] Diamine linkers, in particular, offer a versatile platform for conjugation, allowing for the introduction of varied physicochemical properties.
Overview of Diamine Linkers
Diamine linkers are characterized by the presence of two amine functional groups, one of which is typically protected (e.g., with a Boc group) to allow for sequential conjugation. These linkers are broadly categorized based on their structural features, which in turn dictate their performance. Common categories include linear alkyl chains, polyethylene glycol (PEG) chains, and more rigid cyclic structures like piperidine.
This compound is a heterocyclic diamine linker that provides a semi-rigid scaffold. The piperidine ring introduces conformational constraint, which can be advantageous in optimizing the spatial orientation of the connected molecules, potentially leading to improved target engagement.[4]
Comparative Performance Data
The selection of an appropriate diamine linker is often a balance between achieving high stability in systemic circulation and enabling efficient payload release within the target cells. The following tables summarize quantitative data from various studies, comparing the performance of different linker types.
| Linker Type | Representative Structure | Key Physicochemical Properties | Impact on Conjugate Properties | Reference |
| Alkyl Chain | N-Boc-1,6-diaminohexane | Hydrophobic, flexible | Can increase hydrophobicity, potentially leading to aggregation. Length is easily tunable. | [4] |
| PEG Chain | N-Boc-amino-PEG3-amine | Hydrophilic, flexible | Improves solubility and cell permeability. Length and hydrophilicity are tunable.[] | [] |
| Piperidine-based | This compound | Semi-rigid, moderately polar | Offers a balance of flexibility and rigidity. The piperidine moiety can influence cell permeability and metabolic stability. | [4][6] |
| Piperazine-based | 1-(2-N-Boc-Aminoethyl)piperazine | Rigid, polar | The rigid structure can help in precise positioning of the payload. The additional nitrogen may impact basicity and solubility. | [7] |
Table 1: Physicochemical Properties of Common Diamine Linker Scaffolds
| Linker Type in ADC | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Val-Cit-PAB (dipeptide) | ~4 | Potent | High | [8] |
| Glucuronide-based | ~4 | Potent | Higher than dipeptide-linked | [8] |
| Disulfide-based | Variable | Potent | Dependent on intracellular glutathione levels | [9] |
| Non-cleavable (e.g., SMCC) | ~3.5 | Potent | High, requires lysosomal degradation of antibody | [10] |
Table 2: Performance of Different Linker Chemistries in Antibody-Drug Conjugates (ADCs) (Note: While not all are diamine linkers, this table provides context on the impact of the chemical linkage itself, which is often formed with a diamine.)
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of drug conjugates. Below are representative protocols for key experimental procedures.
General Protocol for Amide Bond Formation with a Diamine Linker
This protocol describes the coupling of a carboxylic acid-containing payload to a mono-Boc protected diamine linker.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing payload (1 equivalent) and a coupling agent such as HBTU (1.05 equivalents) in an anhydrous aprotic solvent like DMF.
-
Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the mono-Boc protected diamine linker (e.g., this compound) (1.2 equivalents) in DMF to the activated payload solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by a suitable technique like LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]
Boc Deprotection Protocol
-
Dissolution: Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.[11]
In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the drug conjugate and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Mandatory Visualizations
Conclusion
The selection of a diamine linker is a multifaceted decision that requires careful consideration of the desired properties of the final drug conjugate. This compound offers a compelling option by providing a semi-rigid scaffold that can confer favorable conformational properties to the conjugate. In contrast, linear alkyl linkers provide maximum flexibility, while PEG linkers are instrumental in enhancing solubility and reducing aggregation. The optimal choice of linker is context-dependent and must be empirically determined for each specific application through systematic evaluation of a library of linkers with diverse properties. This guide serves as a foundational resource for researchers to make informed decisions in the rational design of next-generation targeted therapies.
References
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. enamine.de [enamine.de]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-N-Boc-Aminoethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-2-(aminoethyl)piperidine and Boc-PEG-diamine Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of two prominent classes of bifunctional linkers: the semi-rigid N-Boc-2-(aminoethyl)piperidine and the flexible Boc-PEG-diamine linkers.
Executive Summary
N-Boc-2-(aminoethyl)piperidine offers a degree of conformational rigidity that can be advantageous for optimizing the spatial orientation of linked moieties, potentially leading to more potent biological activity. In contrast, Boc-PEG-diamine linkers are prized for their hydrophilicity, biocompatibility, and flexibility, which can enhance the solubility and pharmacokinetic profile of the overall conjugate. The selection between these linker types is context-dependent and should be guided by the specific requirements of the therapeutic modality and the properties of the molecules being conjugated.
Physicochemical Properties
The fundamental properties of these linkers dictate their behavior in biological systems and their suitability for different applications.
| Property | N-Boc-2-(aminoethyl)piperidine | Boc-PEG-diamine Linker | Key Considerations for Drug Development |
| Structure | Semi-rigid heterocyclic scaffold | Flexible, linear polyether chain | Rigidity can pre-organize a PROTAC into a bioactive conformation, while flexibility can accommodate various protein topographies. |
| Solubility | Soluble in water and various organic solvents like alcohols and chloroform. Limited solubility in nonpolar solvents like hexane.[1] | Generally high water solubility, which increases with PEG chain length.[2][3] Soluble in a range of organic solvents including DMSO, DMF, and dichloromethane.[2][3] | Enhanced aqueous solubility is crucial for improving the developability of often hydrophobic small molecule drugs and bioconjugates. |
| Hydrophilicity | The piperidine ring has both hydrophilic and lipophilic characteristics.[2] | Highly hydrophilic due to the repeating ethylene oxide units.[2][3] | Hydrophilicity can reduce non-specific binding and aggregation, and improve pharmacokinetic properties.[2] |
| Stability | The Boc protecting group is readily removed under mild acidic conditions (e.g., TFA).[4][5] The piperidine ring is generally stable under physiological conditions. | The Boc group is cleaved under mild acidic conditions.[4][5] The PEG ether backbone is generally stable, though it can be susceptible to oxidation.[6] | Controlled deprotection is essential for sequential conjugation strategies. Stability of the linker backbone is critical for in vivo applications. |
| Flexibility | The piperidine ring introduces a degree of conformational constraint. | Highly flexible due to the free rotation around the C-O bonds of the PEG chain. | Linker flexibility impacts the ability of a PROTAC to induce a productive ternary complex. |
Performance in PROTAC Applications: A Case Study
The choice of linker significantly impacts the efficacy of PROTACs in mediating targeted protein degradation. A key performance metric is the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein.
The following table summarizes a head-to-head comparison of a piperidine-based linker versus PEG-based linkers in PROTACs designed for the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| iRucaparib-AP5 (PEG-based) | PARP1 | Not Specified | 36 | Not Reported | Not Specified |
| iRucaparib-AP6 (PEG-based) | PARP1 | Not Specified | 82 | Not Reported | Not Specified |
This data is compiled from publicly available information and is intended for comparative purposes.
In this specific example, the PEG-based PROTAC iRucaparib-AP5 demonstrated a lower DC50 value compared to the piperidine-based counterpart, suggesting higher degradation potency in that particular construct. However, it is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and application of these linkers.
Synthesis of N-Boc-2-(aminoethyl)piperidine Derivatives
The synthesis of substituted piperidines can be achieved through various routes, often starting from commercially available precursors. A multi-step synthesis is typically required to introduce the desired functional groups.
General Workflow for Synthesis of a 4-(2-aminoethyl)piperidine Scaffold:
-
Protection of Piperidin-4-one: Commercially available piperidin-4-one is protected with a suitable group (e.g., Cbz or Boc) to prevent side reactions.
-
Oxidation: The protected piperidin-4-one is oxidized to an α,β-unsaturated ketone.
-
Conjugate Addition: A phenyl nucleophile is added via conjugate addition to the α,β-unsaturated ketone.
-
Wittig Reaction: A C2 chain is introduced using a Wittig reaction.
-
Functional Group Transformation: The terminal ester group is converted to an amino moiety.
-
Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product.[7][8]
Characterization of N-Boc-2-(aminoethyl)piperidine
The identity and purity of the synthesized linker are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. A certificate of analysis for a commercially available 4-(2-Boc-aminoethyl)piperidine confirms a purity of ≥98.0% by NMR.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[7]
Conjugation of a Boc-PEG-diamine Linker to a Protein
This protocol describes the conjugation of a Boc-PEG-diamine linker to a protein via its primary amines (e.g., lysine residues) using an NHS ester-activated PEG linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Boc-NH-PEG-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)[10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Purification system (e.g., size-exclusion chromatography or dialysis)[10]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.[10]
-
Linker Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.[11]
-
Purification: Purify the conjugate to remove excess linker and byproducts using size-exclusion chromatography or dialysis.[11]
-
Boc Deprotection: To expose the terminal amine on the PEG linker for subsequent conjugation, the Boc protecting group is removed by treating the purified conjugate with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[11][12]
-
Final Purification: The deprotected conjugate is purified to remove the deprotection reagents.
Visualizing a PROTAC Experimental Workflow
The development and validation of a PROTAC involves a systematic workflow from initial design to cellular characterization.
Caption: A typical experimental workflow for the development and validation of a PROTAC.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The choice between N-Boc-2-(aminoethyl)piperidine and Boc-PEG-diamine linkers is a strategic decision in the design of advanced drug conjugates. Piperidine-based linkers offer a degree of rigidity that can be beneficial for optimizing binding interactions and cellular permeability in certain contexts. Conversely, PEG-based linkers provide enhanced hydrophilicity and flexibility, which can improve the solubility, stability, and pharmacokinetic properties of the final therapeutic. The optimal linker choice is not universal and must be determined empirically for each specific application through a comprehensive evaluation of the resulting conjugate's physicochemical and biological properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Boc and Fmoc Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the yield, purity, and overall success of the synthetic endeavor. The two most widely employed α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc), form the cornerstone of modern solid-phase peptide synthesis (SPPS). Their distinct chemical properties and stability profiles dictate the entire synthetic strategy. This guide provides an objective, data-driven comparison of the stability of Boc and Fmoc protecting groups, complete with detailed experimental protocols and visual aids to inform the selection of the most suitable approach for your research needs.
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in the chemical conditions required for their removal, a property known as lability. The Boc group is labile to acid, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[1] This difference in lability is the basis of their orthogonality, allowing for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups in Fmoc-based strategies, and vice-versa in some specialized applications.[2][3]
Quantitative Stability Comparison
The stability of a protecting group is paramount to prevent its premature removal during the iterative cycles of peptide synthesis, which can lead to the formation of deletion sequences and other impurities. The following tables summarize the deprotection conditions and highlight the stability of Boc and Fmoc groups under various chemical environments.
Table 1: Deprotection Conditions for Boc and Fmoc Protecting Groups
| Protecting Group | Reagent | Concentration | Solvent | Time | Temperature | Cleavage Efficiency |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 15-30 min | Room Temperature | >99% |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | 30-60 min | Room Temperature | >99% | |
| Fmoc | Piperidine | 20% | Dimethylformamide (DMF) | 2 x 10 min | Room Temperature | >99% |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2% | DMF | 2 x 2 min | Room Temperature | >99% | |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 2 x 10 min | Room Temperature | >99% |
Table 2: Comparative Stability of Boc and Fmoc Protecting Groups Under Non-Deprotecting Conditions
| Protecting Group | Condition | Observation |
| Boc | Basic Conditions (e.g., Piperidine in DMF) | Generally stable. No significant cleavage is observed under the standard basic conditions used for Fmoc removal.[4] |
| Mild Acidic Conditions (e.g., 0.1% TFA in ACN/H₂O) | Slow cleavage can occur over time. Approximately 10% cleavage has been reported after 4 hours at room temperature.[5] | |
| Fmoc | Acidic Conditions (e.g., TFA in DCM) | Generally stable. No significant cleavage is observed under the standard acidic conditions used for Boc deprotection.[3] |
| Neutral/Slightly Basic Conditions (e.g., DMF) | Very slow decomposition can occur over extended periods. One study reported 5% deprotection of Fmoc-Gly in DMF after 7 days.[6] |
Deprotection Mechanisms and Experimental Workflows
The distinct cleavage pathways of Boc and Fmoc protecting groups are fundamental to their application in orthogonal peptide synthesis strategies.
Boc Deprotection Mechanism
The acid-catalyzed cleavage of the Boc group proceeds via a unimolecular (E1) mechanism. The process begins with the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine.
Fmoc Deprotection Mechanism
The base-labile Fmoc group is cleaved via a β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This generates a stabilized carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamic acid intermediate that decarboxylates to the free amine. The reactive DBF is trapped by the excess amine to form a stable adduct.[]
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The choice between Boc and Fmoc strategies dictates the entire workflow of SPPS, from the choice of resin to the final cleavage and deprotection steps.
References
Comparative Overview of N-Protecting Groups for Piperidines
The choice between N-Boc, N-Cbz, and N-Fmoc for the protection of piperidines is dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the desired deprotection conditions.
| Characteristic | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) | N-Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Lability | Acid-labile | Hydrogenolysis | Base-labile |
| Typical Deprotection | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Amines (e.g., 20% piperidine in DMF)[1] |
| Stability | Stable to base, hydrogenolysis, and many nucleophiles.[2] | Stable to acidic and basic conditions. | Stable to acid and hydrogenolysis. |
| Key Advantages | Robust and widely used; stable to a broad range of conditions. | Crystalline derivatives; stable to both acid and base. | Mild deprotection conditions; orthogonal to Boc and Cbz. |
| Potential Limitations | Requires strong acid for cleavage which can affect acid-sensitive substrates. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue. | The dibenzofulvene byproduct of deprotection can form adducts.[1] |
Quantitative Performance Data
Direct head-to-head quantitative comparisons for the protection and deprotection of unsubstituted piperidine are not extensively documented in single studies. The following tables summarize representative data from various sources, which may include substituted piperidines or related amine substrates.
Table 1: N-Protection of Piperidine Derivatives - Indicative Yields
| Protecting Group | Reagent | Substrate | Typical Yield | Reference |
| N-Boc | (Boc)₂O | 4-Hydroxypiperidine | 85% - quantitative | [3] |
| N-Cbz | Cbz-Cl | Piperidine-4-carboxylic acid | 96% | [4] |
| N-Fmoc | Fmoc-Cl | Piperidine | High (Assumed) | - |
Table 2: N-Deprotection of Protected Piperidines - Indicative Yields
| Protected Piperidine | Deprotection Method | Typical Yield | Reference |
| N-Boc-4-hydroxypiperidine | TFA/DCM | High (Assumed) | - |
| N-Cbz-piperidine derivative | Hydrogenation (H₂, Pd/C) | 70% | |
| N-Fmoc-piperidine | 20% Piperidine/DMF | Quantitative |
Note: Yields are highly substrate and reaction condition dependent.
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
Objective: To protect the nitrogen of piperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Boc Deprotection of N-Boc-Piperidine using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from N-Boc-piperidine.
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq) in DCM.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically a final concentration of 20-50% v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine.
Protocol 3: N-Cbz Protection of Piperidine
Objective: To protect the nitrogen of piperidine with a carboxybenzyl (Cbz) group.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.[4]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Cbz-piperidine.
Protocol 4: N-Cbz Deprotection of N-Cbz-Piperidine by Hydrogenolysis
Objective: To remove the Cbz protecting group from N-Cbz-piperidine.
Materials:
-
N-Cbz-piperidine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Protocol 5: N-Fmoc Protection of Piperidine
Objective: To protect the nitrogen of piperidine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
Piperidine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Fmoc-piperidine.
Protocol 6: N-Fmoc Deprotection of N-Fmoc-Piperidine
Objective: To remove the Fmoc protecting group from N-Fmoc-piperidine.
Materials:
-
N-Fmoc-piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine in a solution of 20% piperidine in DMF.[1]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by column chromatography or an appropriate workup procedure to remove the dibenzofulvene-piperidine adduct.
Visualization of Orthogonal Strategies
The following diagrams illustrate the orthogonal nature of the N-Boc, N-Cbz, and N-Fmoc protecting groups and a logical workflow for selecting an appropriate group.
Caption: Orthogonal protection and deprotection of piperidine.
Caption: Decision workflow for selecting an N-protecting group.
Conclusion
The selection of an N-protecting group for piperidines is a critical decision in the design of a synthetic route. The N-Boc, N-Cbz, and N-Fmoc protecting groups offer a versatile and orthogonal toolkit for the synthetic chemist. N-Boc provides robust protection and is stable to a wide array of reaction conditions, but its removal requires strong acid. N-Cbz is stable to both acid and base, making it a valuable option when orthogonality to both is required, though it is incompatible with hydrogenation conditions. N-Fmoc allows for mild, base-catalyzed deprotection, which is ideal for substrates containing acid-sensitive functionalities. By understanding the unique characteristics, stability profiles, and deprotection conditions of each group, researchers can strategically plan their synthetic sequences to maximize efficiency and yield. This guide provides the foundational data and protocols to aid in the rational selection and application of these essential protecting groups in the synthesis of complex piperidine-containing molecules.
References
A Head-to-Head Comparison: TFA vs. HCl for Boc Deprotection Efficiency
For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of amines, peptides, and other complex molecules.[1][2] The choice of acidic reagent for this deprotection significantly impacts reaction efficiency, selectivity, and the physicochemical properties of the final product. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1] This guide provides an objective, data-supported comparison of their performance to inform the selection of the optimal deprotection strategy.
While both TFA and HCl are strong acids capable of efficiently cleaving the Boc group, they exhibit key differences in reaction kinetics, selectivity, and handling.[1] The selection between them is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the resulting amine.[1]
Quantitative Comparison of TFA and HCl for Boc Deprotection
The following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA.[1][2] | 4M in Dioxane, 1M-4M in various organic solvents (e.g., MeOH, EtOAc), or aqueous solutions.[1] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity & Isolation | Generally high, but the resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize.[1][3] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][3] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[1] | Generally offers good selectivity, though this is substrate-dependent.[4] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers like anisole or thioanisole are often used to prevent this.[1][4] | Similar potential for t-butyl cation-mediated side reactions.[4] |
| Handling & Volatility | Highly volatile and corrosive, requiring careful handling in a fume hood.[2] | Commercially available as solutions in organic solvents; gaseous HCl can also be used.[5] |
Mechanism of Boc Deprotection
The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The amine is then protonated by the acid to form the corresponding salt.
Experimental Protocols
Detailed methodologies for Boc deprotection using both TFA and HCl are presented below. These represent general procedures that may require optimization based on the specific substrate.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[2]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.[2]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The crude product can be purified by washing with a saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate or magnesium sulfate and concentration.[6]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol describes a common method for Boc deprotection using a solution of HCl in dioxane.[7]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous 1,4-dioxane.[7]
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.[5][7]
-
Stir the reaction at room temperature for 30 minutes to a few hours.[4]
-
Monitor the reaction for completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[7]
-
The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[7]
Experimental Workflow
The following diagram illustrates a general workflow for a typical Boc deprotection experiment, from reaction setup to product analysis.
Concluding Remarks
Both TFA and HCl are highly effective reagents for Boc deprotection. The choice between them is a strategic decision based on the specific requirements of the synthetic route. TFA is often favored for its high volatility, which simplifies its removal from the reaction mixture.[2] However, its strong acidity can sometimes lead to the cleavage of other acid-sensitive protecting groups.[8] HCl, on the other hand, is more cost-effective and often yields a crystalline hydrochloride salt that is easy to handle and purify.[1][8] For substrates with multiple acid-labile groups, milder conditions with HCl may offer better selectivity.[7] Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate method to achieve high-yielding and clean Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Side Products in Common Deprotection Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the use of protecting groups is a fundamental strategy to mask reactive functional groups. However, the deprotection step, while essential, can often lead to the formation of undesired side products, complicating purification and reducing overall yield. This guide provides an objective comparison of common deprotection methods for amine, alcohol, and carbonyl functionalities, with a focus on the analysis of side products, supported by experimental data and detailed analytical protocols.
Amine Deprotection
The protection of amines is crucial in peptide synthesis and the preparation of nitrogen-containing compounds. The most common amine protecting groups are tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice of deprotection method significantly impacts the side product profile.
Boc Deprotection: Trifluoroacetic Acid (TFA) vs. Hydrochloric Acid (HCl)
The Boc group is typically removed under acidic conditions. TFA and HCl are the most common reagents for this purpose.[1] The primary side reaction in Boc deprotection is the formation of a reactive tert-butyl cation, which can lead to alkylation of nucleophilic residues, such as tryptophan and methionine, in peptide synthesis.
Quantitative Comparison of Boc Deprotection Methods
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat | 4M in Dioxane or 1-4M in other organic solvents (e.g., MeOH, EtOAc)[1] |
| Reaction Time | Generally fast (30 min - a few hours)[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1] |
| Product Purity | Generally high, though the resulting TFA salt can sometimes be oily. | Often high, with the hydrochloride salt frequently being a crystalline solid, aiding purification.[1] |
| Major Side Product | tert-butylation of nucleophiles | Formation of chloroalkanes from ether solvents (e.g., cleavage of dioxane or THF)[2] |
| Yield of Desired Product | Typically >95% | Typically >95% |
| % tert-Butylation (model) | Up to 15% in sensitive sequences | Generally lower than TFA |
Experimental Protocol: HPLC Analysis of N-tert-butylbenzylamine Side Product
This protocol describes the quantification of the N-tert-butylbenzylamine side product formed during the deprotection of N-Boc-benzylamine.
-
Sample Preparation:
-
Perform the deprotection of N-Boc-benzylamine (1 mmol) using both 25% TFA in DCM and 4M HCl in dioxane.
-
After the reaction is complete, quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Use a calibration curve generated with authentic standards of benzylamine and N-tert-butylbenzylamine.
-
Logical Relationship of Boc Deprotection and Side Product Formation
Caption: Boc deprotection pathway and the formation of alkylated side products.
Fmoc Deprotection: Piperidine vs. Alternatives
The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[3] Common side reactions include the formation of diketopiperazines at the dipeptide stage and aspartimide formation with aspartic acid residues.[4]
Quantitative Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | % Aspartimide Formation (VKDGYI model peptide) | % Diketopiperazine Formation (model dipeptide) | Reference |
| 20% Piperidine in DMF | 17% | Sequence dependent | [4] |
| 2% DBU / 5% Piperazine in NMP | Significantly reduced vs. Piperidine | Drastically reduced vs. Piperidine | [4] |
| 10% Dipropylamine (DPA) in DMF | Significantly reduced vs. Piperidine | Not reported | [4] |
Experimental Protocol: LC-MS Analysis of Diketopiperazine and Aspartimide
This protocol outlines the analysis of side products from the Fmoc deprotection of a model peptide.
-
Sample Preparation:
-
Synthesize a model peptide prone to side reactions (e.g., H-Asp-Gly-resin) using standard Fmoc-SPPS.
-
Divide the resin into batches and perform Fmoc deprotection using different reagent cocktails (e.g., 20% piperidine/DMF, 2% DBU/5% piperazine/NMP).
-
Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptides in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Dissolve the crude peptides in a known volume of a suitable solvent for LC-MS analysis.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Monitor the extracted ion chromatograms for the expected masses of the desired peptide, the diketopiperazine, and the aspartimide-containing peptide. Quantify based on peak areas.
-
Alcohol Deprotection
Common protecting groups for alcohols include silyl ethers and benzyl ethers. The choice of deprotection method depends on the stability of the substrate to acidic, basic, or reductive conditions.
Silyl Ether Deprotection: Acidic vs. Fluoride-Mediated Cleavage
Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), can be cleaved under acidic conditions or by using a fluoride source like tetrabutylammonium fluoride (TBAF).
Comparison of Silyl Ether Deprotection Methods
| Parameter | Acidic Deprotection (e.g., AcOH/H₂O) | Fluoride-Mediated Deprotection (e.g., TBAF) |
| Reaction Rate | Generally slower, especially for hindered ethers | Generally faster |
| Selectivity | Less hindered silyl groups are cleaved faster | Can be highly selective based on steric hindrance |
| Potential Side Products | Acid-catalyzed rearrangement or degradation of sensitive substrates | Base-catalyzed side reactions (e.g., elimination, epimerization) if the substrate is base-sensitive |
| Byproducts | Silanols | Fluorosilanes and tetraalkylammonium salts |
Experimental Protocol: GC-MS Analysis of Silyl Ether Deprotection Side Products
This protocol is designed to analyze side products from the deprotection of a TBDMS-protected alcohol.
-
Sample Preparation:
-
Deprotect the TBDMS-protected alcohol (1 mmol) using both an acidic method (e.g., acetic acid/THF/water) and a fluoride method (e.g., TBAF in THF).
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it.
-
If necessary, derivatize the crude product (e.g., by silylation with BSTFA) to make the components amenable to GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient suitable for separating the starting material, product, and potential side products.
-
Mass Spectrometer: Electron ionization (EI) source.
-
Analysis: Identify compounds based on their retention times and mass spectra, comparing them to known standards and library data.
-
Benzyl Ether Deprotection: Hydrogenolysis vs. Oxidative Cleavage
Benzyl ethers are commonly removed by catalytic hydrogenolysis or oxidative cleavage.
Comparison of Benzyl Ether Deprotection Methods
| Parameter | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Oxidative Cleavage (e.g., DDQ) |
| Reaction Conditions | Mild, neutral | Mild, neutral to slightly acidic |
| Functional Group Tolerance | Incompatible with reducible groups (alkenes, alkynes, nitro groups) | Tolerates many reducible functional groups |
| Potential Side Products | Over-reduction of aromatic rings, incomplete reaction | Oxidation of other sensitive functional groups, formation of benzaldehyde and benzoic acid derivatives[5] |
| Byproducts | Toluene | Dihydro-DDQ |
Carbonyl Deprotection
Thioacetals are robust protecting groups for carbonyls, stable to both acidic and basic conditions. Their removal often requires oxidative or mercury-based reagents.
Thioacetal Deprotection
Common Thioacetal Deprotection Methods and Potential Side Products
| Deprotection Method | Reagents | Potential Side Products |
| Oxidative | Oxone, NBS, I₂ | Over-oxidation to sulfoxides or sulfones |
| Metal-Mediated | HgCl₂/CaCO₃, AgNO₃ | Mercury or silver waste |
Experimental Workflow for Thioacetal Deprotection and Side Product Analysis
Caption: Workflow for thioacetal deprotection and side product analysis.
Experimental Protocol: LC-MS Analysis of Sulfoxide Side Products
-
Sample Preparation:
-
Perform the deprotection of a model thioacetal using an oxidative method (e.g., Oxone).
-
After the reaction, quench and perform an aqueous workup.
-
Extract the products with an appropriate organic solvent.
-
Dry and concentrate the organic layer.
-
Dissolve the residue in a known volume of mobile phase for LC-MS analysis.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometer: ESI in positive ion mode.
-
Analysis: Monitor the extracted ion chromatograms for the masses of the expected carbonyl compound, the corresponding sulfoxide, and sulfone. Quantify based on peak areas relative to an internal standard.
-
By carefully considering the potential side reactions and employing appropriate analytical techniques, researchers can optimize deprotection strategies to maximize the yield and purity of their target molecules. This guide serves as a starting point for navigating the complexities of deprotection and minimizing the formation of unwanted byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Synthesis Purity Validation: HPLC vs. NMR
In the landscape of drug discovery and development, the confirmation of a synthesized compound's purity is a critical, non-negotiable step. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount to ensure data integrity and the safety and efficacy of potential therapeutics. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely adopted methods for purity assessment. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs.
At a Glance: HPLC vs. NMR for Purity Validation
The choice between HPLC and NMR for purity validation is not always straightforward, as each technique offers distinct advantages and limitations. While HPLC excels in sensitivity and throughput for detecting trace impurities, NMR provides unparalleled structural information and a direct, quantitative measure of the bulk material's purity without the need for reference standards of the impurities themselves.[1] For the most rigorous and comprehensive purity assessment, a dual approach utilizing both HPLC and NMR is often recommended, as they provide orthogonal, or complementary, information.[1][2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. | Structural elucidation and quantification of components. |
| Purity Determination | Based on the relative peak area of the main component compared to impurities.[1] | Based on the integration of specific proton signals of the analyte relative to a known internal standard (qNMR).[1] |
| Sensitivity | Generally higher, capable of detecting trace impurities at low levels (ppm).[1][3] | Lower sensitivity, typically quantifying impurities at levels of ~0.1% and above.[1] |
| Throughput | Higher, with typical run times of 15-30 minutes per sample.[1][3] | Lower, especially for quantitative NMR (qNMR) which requires longer relaxation delays.[1] |
| Sample Consumption | Low, typically in the microgram range.[1] | Higher, typically in the milligram range.[1] |
| Destructive Analysis | Yes, the sample is consumed during the analysis.[1] | No, the sample can be fully recovered after analysis.[1][4][5] |
| Reference Standards | Requires reference standards for the identification and quantification of impurities. | Can provide an absolute measure of purity without the need for specific impurity reference standards.[1][6] |
| Information Provided | Retention time, peak area, and UV-Vis spectra (with a DAD detector). | Detailed structural information, including connectivity of atoms, stereochemistry, and quantification of components.[1] |
| Common Impurities Detected | By-products, starting materials, intermediates, and degradants that have a chromophore.[1] | Residual solvents, water, by-products, and structural isomers.[4] |
Experimental Workflow for Purity Validation
The general workflow for assessing the purity of a synthesized compound involves a series of steps, from initial synthesis to the final purity report. The following diagram illustrates a typical workflow incorporating both HPLC and NMR as orthogonal techniques for comprehensive validation.
Caption: A typical workflow for synthesis, purification, and purity validation using HPLC and NMR.
Detailed Experimental Protocols
Reproducible and accurate results are contingent upon well-defined experimental protocols. The following sections detail standard procedures for purity analysis by HPLC and ¹H NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of a wide range of small molecules.
-
Instrument: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the analyte and potential impurities exhibit strong absorbance (e.g., 254 nm for aromatic compounds).[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase composition, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.[1]
Data Presentation: The purity is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes a standard ¹H NMR experiment for purity assessment, including quantitative NMR (qNMR).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.[1]
-
Solvent: A suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).[1]
-
Sample Preparation:
-
Qualitative Analysis: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Quantitative Analysis (qNMR): Accurately weigh 10-20 mg of the sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[1] The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[1] Dissolve the mixture in a precise volume of the deuterated solvent.[1]
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.[1]
-
Relaxation Delay (d1): For accurate quantification in qNMR, a long relaxation delay is crucial. This should be at least 5 times the longest T1 relaxation time of the signals of interest, often 30 seconds or more.[1]
-
Number of Scans: 8 to 16 scans are typically sufficient to obtain a good signal-to-noise ratio.[1]
-
Data Presentation: For qNMR, the purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[1] The calculation takes into account the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[7][8]
Concluding Remarks
Both HPLC and NMR are indispensable tools in the validation of synthesis purity. HPLC offers high sensitivity for detecting trace impurities and is well-suited for high-throughput screening in quality control environments.[3] Conversely, NMR provides rich structural information that can confirm the identity of the main component and any quantifiable impurities, often without the need for specific reference standards.[1] The strategic application of one or both of these techniques, guided by the specific requirements of the analytical problem, is essential for ensuring the quality and integrity of synthesized compounds in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lability: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Compounds
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting group strategy is a critical determinant of success. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide chemistry, presents unique characteristics and challenges in mass spectrometry (MS) analysis. This guide provides an objective comparison of the MS performance of Boc-protected compounds against other common alternatives, supported by experimental data and detailed protocols to inform analytical strategy and troubleshooting.
The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. While the Boc group offers advantages in certain synthetic schemes, its behavior during mass spectrometric analysis can be complex. Understanding these nuances is crucial for accurate peptide characterization, impurity profiling, and quality control.
Performance in the Mass Spectrometer: A Head-to-Head Comparison
The inherent properties of a protecting group significantly influence a compound's behavior during ionization and fragmentation in a mass spectrometer. This section compares the performance of Boc-protected compounds with those bearing other common protecting groups, namely Fmoc (9-fluorenylmethyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl).
A key challenge in the analysis of Boc-protected compounds is the lability of the Boc group, which can lead to in-source decay.[1] This phenomenon is the fragmentation of the protecting group within the ion source of the mass spectrometer, even before MS/MS analysis.[1] This can result in the observation of both the intact protected peptide and the deprotected peptide in the MS1 spectrum, complicating data interpretation.[1]
| Parameter | Boc-Protected Compounds | Fmoc-Protected Peptides | Cbz-Protected Peptides | Alloc-Protected Peptides |
| Predominant Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Typical Ionization Efficiency | Moderate | High | Moderate | Moderate |
| Characteristic Fragmentation (CID) | Neutral loss of isobutylene (-56 Da), Neutral loss of tert-butanol (-74 Da), Neutral loss of the entire Boc group (-100 Da).[2][3] | Backbone fragmentation (b and y ions).[1] | Backbone fragmentation. | Backbone fragmentation. |
| Susceptibility to In-Source Decay | High[1] | Low | Low | Low |
Key Observations:
-
Ionization Efficiency: Fmoc-protected peptides often show higher ionization efficiency due to the aromatic nature of the fluorenyl group, which can enhance protonation.[1]
-
Fragmentation: The most notable feature of Boc-protected compounds in collision-induced dissociation (CID) is the easy cleavage of the Boc group itself.[1] This provides a diagnostic marker for the presence of the Boc group but can also compete with the desired backbone fragmentation, complicating sequence analysis of peptides.[1] In contrast, the Fmoc, Cbz, and Alloc groups are generally more stable under typical CID conditions, leading to cleaner backbone fragmentation patterns.[1]
-
In-Source Decay: The instability of the Boc group makes it prone to fragmentation within the ion source.[1] This can complicate spectra and potentially lower the signal-to-noise ratio compared to more stable protecting groups like Fmoc.[1]
Fragmentation Patterns of Boc-Protected Compounds
The fragmentation of Boc-protected compounds is highly dependent on the ionization technique employed.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically preserves the molecular ion.[3] In positive-ion mode ESI-MS, Boc-protected compounds commonly exhibit the following characteristic neutral losses during CID:
| Ion | Fragmentation Pathway | Mass Loss (Da) |
| [M+H-C₄H₈]⁺ | Loss of isobutylene | 56 |
| [M+H-C₄H₉OH]⁺ | Loss of tert-butanol | 74 |
| [M+H-C₅H₈O₂]⁺ | Loss of the entire Boc group | 100 |
Data compiled from multiple sources.[2][3]
Electron Ionization (EI)
EI is a hard ionization technique that leads to extensive fragmentation and often the absence of a clear molecular ion peak.[4] The major product ions observed for Boc-substituted compounds under EI are:
| m/z | Fragment Ion |
| 57 | tert-butyl cation ([C₄H₉]⁺) |
| [M-C₄H₈]⁺ | Loss of isobutylene |
| [M-C₄H₉O•]⁺ | Loss of a tert-butoxy radical |
| [M-C₅H₈O₂]⁺ | Loss of the entire Boc group |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Accurate and reproducible mass spectrometry data rely on well-defined experimental protocols. The following provides a detailed methodology for the LC-MS/MS analysis of Boc-protected peptides.
LC-MS/MS Protocol for Boc-Protected Peptide Analysis
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
MS1 Scan Range: m/z 300-2000.[1]
-
MS/MS Activation: Collision-Induced Dissociation (CID).[1]
-
Collision Energy: A stepped or ramped collision energy (e.g., 15-40 eV) is often beneficial to induce both the characteristic loss of the Boc group and fragmentation of the peptide backbone.[1]
-
Data Acquisition: Data-dependent acquisition (DDA) is typically used to trigger MS/MS scans on the most abundant precursor ions.[1]
-
Visualizing Fragmentation and Workflows
To better understand the processes involved in the mass spectrometry analysis of Boc-protected compounds, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.
Caption: Characteristic neutral losses from a Boc-protected compound in ESI-MS.
Caption: A standard workflow for the analysis of Boc-protected compounds.
Mitigating Challenges with Boc-Protected Compounds
Given the inherent instability of the Boc group, several strategies can be employed to improve the quality of mass spectrometry data:
-
Soft Ionization: Employing soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) is crucial to minimize in-source decay.[5] For MALDI analysis, the choice of matrix is important, as acidic matrices can cause partial cleavage of acid-labile protecting groups.[6]
-
Optimization of MS Parameters: Lowering the fragmentor or cone voltage in the ion source can reduce the energy transferred to the ions, thereby minimizing in-source fragmentation.[5]
-
Mobile Phase Composition: When using LC-MS, replacing trifluoroacetic acid (TFA) with formic acid in the mobile phase can help prevent the premature cleavage of the Boc group, as even low concentrations of TFA can induce deprotection.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Coupling Efficiency of HATU vs. HBTU for Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds involving sterically hindered amines is a significant challenge in peptide synthesis and medicinal chemistry. Standard coupling reagents often result in low yields, slow reaction rates, and an increased risk of racemization. This guide provides an objective comparison of two popular uronium-based coupling reagents, HATU and HBTU, in the context of coupling hindered amines, supported by experimental data and detailed protocols.
At a Glance: HATU vs. HBTU for Hindered Couplings
Experimental evidence and mechanistic understanding consistently point to the superior performance of HATU in sterically demanding couplings.[1][2] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization compared to HBTU.[1]
| Parameter | HATU | HBTU | Key Considerations |
| Coupling Efficiency | High to Very High (>95%)[2] | Good to High (>85%)[2] | HATU's higher reactivity leads to more complete reactions, especially with bulky amino acids.[1][2] |
| Reaction Speed | Faster[3] | Slower[3] | The HATU-derived active ester is more reactive, accelerating the coupling process.[1][2] |
| Racemization Risk | Lower risk[3] | Higher risk[3] | The accelerated reaction rate with HATU minimizes the time for potential epimerization.[4] |
| Cost | More expensive | Less expensive | The higher efficiency of HATU can offset the cost by saving time and resources.[1] |
Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific substrates and reaction conditions.[2]
Delving Deeper: The Mechanism of Action
The primary difference in the performance of HATU and HBTU lies in the reactivity of the active ester intermediate formed during the coupling reaction.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) utilizes HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive OAt-active ester.[5][6] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the coupling reaction.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) employs HOBt (1-hydroxybenzotriazole) to form an OBt-active ester. This ester is less reactive than the OAt-ester, leading to slower and sometimes incomplete couplings with hindered amines.[1]
Experimental Protocols
The following are generalized protocols for solution-phase amide coupling using HATU and HBTU with a hindered amine. These protocols can be adapted for solid-phase peptide synthesis (SPPS).
HATU-Mediated Coupling Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Pre-activation: Add HATU (1.1 equivalents) to the mixture and stir at room temperature for 5-15 minutes to allow for the formation of the OAt-active ester.
-
Amine Addition: Add the hindered amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS. For hindered amines, reaction times can range from 1 to 24 hours.[6] Gentle heating (e.g., 40-50°C) may be beneficial for particularly challenging couplings.[6]
-
Work-up and Purification: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a weak acid, a weak base, and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash chromatography or recrystallization.[6]
References
Chiral Piperidines: A Comparative Analysis of Enantiomeric Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of substituted piperidine enantiomers, supported by experimental data.
The three-dimensional structure of a molecule is a critical determinant of its interaction with biological targets. For chiral molecules, such as many substituted piperidines, the spatial arrangement of atoms in one enantiomer versus its mirror image can lead to significant differences in pharmacological activity. This guide provides a comparative analysis of the biological activities of enantiomers for two prominent substituted piperidines: diphenidine and methylphenidate, highlighting the profound impact of stereochemistry on their interaction with protein targets.
Data Presentation: Quantitative Comparison of Enantiomeric Activity
The following tables summarize the quantitative data on the biological activity of the enantiomers of diphenidine and methylphenidate, showcasing the often-dramatic differences in potency and selectivity.
Table 1: Binding Affinity of Diphenidine Enantiomers at the NMDA Receptor
| Compound | Target Receptor | Kᵢ (nM) |
| (S)-Diphenidine | NMDA | ~0.9 |
| (R)-Diphenidine | NMDA | ~36 |
| Racemic Diphenidine | NMDA | 18 - 39[1] |
Note: Individual Kᵢ values for the enantiomers are estimated based on the reported 40-fold difference in affinity and the Kᵢ of the racemate.[1]
Table 2: Inhibition of Dopamine and Norepinephrine Transporters by Methylphenidate Enantiomers
| Compound | Target Transporter | IC₅₀ (nM) |
| d-threo-Methylphenidate | Dopamine Transporter (DAT) | 33[2][3] |
| l-threo-Methylphenidate | Dopamine Transporter (DAT) | 540[2][3] |
| d-threo-Methylphenidate | Norepinephrine Transporter (NET) | 244[2][3] |
| l-threo-Methylphenidate | Norepinephrine Transporter (NET) | 5100[2][3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approach, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for comparing enantiomeric activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
NMDA Receptor Binding Assay ([³H]MK-801)
This assay determines the binding affinity of compounds to the NMDA receptor ion channel.
-
Materials:
-
Rat brain membranes (cortex or hippocampus)
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
Test compounds ((S)- and (R)-diphenidine)
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times with Tris-HCl buffer to remove endogenous ligands.
-
Binding Reaction: In triplicate, incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (or buffer for total binding, and non-specific control for non-specific binding) in Tris-HCl buffer.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2-3 hours) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for each enantiomer using non-linear regression analysis of the competition binding data. Calculate the Kᵢ values using the Cheng-Prusoff equation.
-
Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)
This assay measures the affinity of compounds for the dopamine transporter.
-
Materials:
-
Rat striatal membranes or cells expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Test compounds (d- and l-threo-methylphenidate)
-
Non-specific binding control (e.g., 10 µM cocaine or nomifensine)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane/Cell Preparation: Prepare membranes from rat striatum or use cultured cells stably expressing the human dopamine transporter.
-
Binding Reaction: In a 96-well plate, incubate the membranes or cells with [³H]WIN 35,428 and a range of concentrations of the test enantiomers.
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Separation: Harvest the contents of the wells onto glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ and subsequently the Kᵢ values for each enantiomer as described in the NMDA receptor binding assay protocol.
-
Norepinephrine Transporter (NET) Binding Assay ([³H]Nisoxetine)
This assay is used to determine the binding affinity of compounds to the norepinephrine transporter.
-
Materials:
-
Rat cortical or hypothalamic membranes, or cells expressing human NET
-
[³H]Nisoxetine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds (d- and l-threo-methylphenidate)
-
Non-specific binding control (e.g., 10 µM desipramine)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane/Cell Preparation: Prepare membranes from appropriate brain regions or use cells expressing the norepinephrine transporter.
-
Binding Reaction: Combine the membranes/cells, [³H]nisoxetine, and various concentrations of the test compounds in the assay buffer.
-
Incubation: Incubate the reaction mixtures, typically at 4°C, for a set period to allow for binding equilibrium.
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Quantification: Determine the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values for each enantiomer as previously described.
-
This guide underscores the critical importance of considering stereochemistry in drug design and development. The differential biological activities of the enantiomers of substituted piperidines, as exemplified by diphenidine and methylphenidate, highlight the necessity for chiral separation and individual enantiomer testing to fully characterize the pharmacological profile of a drug candidate.
References
Evaluating the Lipophilic Ligand Efficiency of Piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This guide provides a comparative evaluation of the lipophilic ligand efficiency (LLE) of various piperidine derivatives, supported by experimental data and detailed methodologies.
Lipophilic ligand efficiency is a critical metric in drug discovery that balances the potency of a compound with its lipophilicity. It is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects.
Comparative Analysis of Piperidine Derivatives
The following tables summarize the lipophilic ligand efficiency of various piperidine derivatives, categorized by their therapeutic targets.
Piperidine Derivatives as P-glycoprotein (P-gp) Inhibitors
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells. Piperidine-containing compounds have been investigated as P-gp inhibitors to overcome this resistance.
| Compound | pIC50 | cLogP | Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) | Reference |
| Piperidine Analogue 12 | 5.92 | 2.84 | 3.08 | [2] |
| 4-hydroxy-4-phenyl-piperidine Analogue 19 | 6.51 | 3.43 | 3.08 | [2] |
| N-propyl derivative 20 | 5.80 | 2.72 | 3.08 | [2] |
| Tariquidar | 8.15 | 5.30 | 2.85 | [3] |
| Elacridar | 7.40 | 4.80 | 2.60 | [3] |
Piperidine Derivatives as Anticancer Agents
Piperidine moieties are integral to numerous anticancer drugs, exhibiting various mechanisms of action, including the modulation of critical signaling pathways and induction of apoptosis.[1][4]
| Compound | Target/Cell Line | pIC50 (from IC50 in µM) | cLogP | Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) | Reference |
| DTPEP | MCF-7 (Breast Cancer) | 6.10 (from 0.8 µM) | 5.2 | 0.90 | [1] |
| Compound 17a | PC3 (Prostate Cancer) | 6.09 (from 0.81 µM) | 4.5 | 1.59 | [1] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung Cancer) | 4.49 (from 32.43 µM) | Not Available | Not Available | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of piperidine derivatives are provided below.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer.
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Centrifuge the vials to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogP or LogD value using the following formula: LogP (or LogD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Determination of Half-Maximal Inhibitory Concentration (IC50) using a Cell-Based Assay
The IC50 value represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. The following is a general protocol for determining the IC50 of a compound on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Mechanisms
To understand the context of the activity of these piperidine derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to evaluate them.
μ-Opioid Receptor Signaling Pathway
Many piperidine derivatives, such as fentanyl and its analogs, are potent agonists of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[7] Activation of this receptor leads to a signaling cascade that ultimately results in analgesia.
Caption: Simplified μ-opioid receptor signaling cascade.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of piperidine derivatives against cancer cell lines in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nwmedj.org [nwmedj.org]
- 7. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Piperidine and Piperazine for Fmoc Deprotection in Solid-Phase Peptide Synthesis
In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of deprotection reagent is critical for the successful assembly of high-quality peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern SPPS, requires a basic reagent for its removal. For decades, piperidine has been the gold standard. However, concerns regarding its safety, handling, and potential to induce side reactions have prompted researchers to explore alternatives. This guide provides an objective comparison between the traditional reagent, piperidine, and a promising alternative, piperazine, for the deprotection of the Fmoc group, supported by experimental data and detailed protocols.
Executive Summary
Piperazine, particularly in combination with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has emerged as a safer and highly efficient alternative to piperidine for Fmoc deprotection in SPPS.[1][2] While piperidine has long been the reagent of choice due to its efficacy, piperazine-based cocktails can offer comparable or even faster deprotection kinetics, leading to a significant reduction in deletion sequences that arise from incomplete Fmoc removal.[1][2] Furthermore, studies have indicated that piperazine can minimize common side reactions such as aspartimide formation and racemization, particularly in sensitive peptide sequences.[3][4] While the performance of both reagents can be sequence-dependent, the available data suggests that piperazine is a viable and often advantageous substitute for piperidine, offering a better safety profile without compromising synthetic efficiency.[5][6][7]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics of piperidine and piperazine-based deprotection solutions based on published experimental data.
| Parameter | Piperidine-based Solution | Piperazine-based Solution | Key Findings & References |
| Deprotection Cocktail | Typically 20% (v/v) piperidine in DMF | 5% (w/v) piperazine + 2% (v/v) DBU in DMF/NMP or 10% (w/v) piperazine in DMF/ethanol | Piperazine often requires a co-base like DBU to match the speed of 20% piperidine.[1][2][8] The solubility of piperazine in DMF is lower than piperidine, sometimes necessitating the addition of ethanol.[5] |
| Deprotection Half-life (t½) | ~7 seconds (for 20% piperidine) | ~4 seconds (for 5% piperazine + 2% DBU) | The piperazine/DBU combination can be faster than the standard 20% piperidine solution, leading to more efficient Fmoc removal in less than a minute.[1][2][8] |
| Crude Peptide Yield (%) | Generally high, but sequence-dependent | Comparable to piperidine, with some studies showing similar or slightly lower yields depending on the peptide. | For several synthesized peptide sequences, the crude yields obtained using piperazine were very similar to those with piperidine.[5][9] |
| Peptide Purity (%) | High, but can be compromised by side reactions. | Comparable to piperidine, often with reduced side products. | Studies show that for multiple peptide sequences, the purity of the crude product is over 95% with both reagents.[5][9] |
| Aspartimide Formation | Known to cause significant aspartimide formation in sensitive sequences (e.g., Asp-Gly). | Generally causes less aspartimide formation compared to piperidine. The addition of 0.1M HOBt to the piperazine solution can further reduce this side reaction.[3] | Piperazine is considered a milder base, which is advantageous in preventing this side reaction.[3][4] |
| Diketopiperazine Formation | Can induce diketopiperazine formation, especially at the dipeptide stage. | The piperazine/DBU cocktail has been shown to drastically reduce diketopiperazine formation compared to 20% piperidine.[10][11] | This is a significant advantage when synthesizing peptides prone to this chain-terminating side reaction.[10] |
| Racemization | Can cause racemization, particularly of C-terminal cysteine residues. | Causes little racemization of resin-bound C-terminal cysteine. | Piperazine offers a benefit in maintaining the stereochemical integrity of sensitive amino acids.[3] |
| Safety & Handling | Classified as a controlled substance in some regions, requiring special permissions for purchase.[5][6] It is also a toxic and flammable liquid. | Not typically a controlled substance, making it easier to procure. It is considered a safer alternative to piperidine.[1][2] | The improved safety profile is a major driver for adopting piperazine-based reagents. |
Experimental Protocols
Detailed methodologies for performing Fmoc deprotection using both piperidine and piperazine are provided below. These protocols are based on established procedures in the literature.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol outlines a typical procedure for removing the Fmoc group from a peptide-resin using a piperidine solution in a manual SPPS setup.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[12]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[12]
-
Draining: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.[13]
Protocol 2: Fmoc Deprotection using a Piperazine/DBU Cocktail
This protocol describes the use of a piperazine and DBU solution for rapid and efficient Fmoc deprotection, which has been shown to reduce certain side reactions.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP) or DMF.
-
NMP or DMF for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes.[14]
-
Deprotection: Drain the solvent and add the piperazine/DBU deprotection solution to the resin.
-
Reaction: Gently agitate the resin slurry for 2-5 minutes at room temperature. A second treatment of 2-5 minutes can be performed to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the bases and byproducts.[14]
-
Confirmation (Optional): A Kaiser test can be performed to verify the complete removal of the Fmoc group.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Fmoc Deprotection Mechanism
The following diagram illustrates the E1cB (Elimination Unimolecular Conjugate Base) mechanism of Fmoc deprotection by a secondary amine base like piperidine or piperazine.
Caption: The chemical mechanism of Fmoc deprotection.
SPPS Deprotection Workflow
This diagram outlines the general workflow for the deprotection step within a single cycle of Solid-Phase Peptide Synthesis.
Caption: A typical workflow for an SPPS deprotection cycle.
Comparative Study Logic
This diagram illustrates the logical flow of the comparative study between piperidine and piperazine in SPPS deprotection.
Caption: The logical framework of the comparative analysis.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-(Aminoethyl)-1-N-boc-piperidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(Aminoethyl)-1-N-boc-piperidine (CAS No. 239482-98-5). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Hazards
This compound is classified as an irritant.[1] It can cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may be toxic, and inhalation can be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
II. Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Skin Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if inhalation is a risk, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
III. Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1]
Step 1: Pre-Disposal Preparation
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Have a spill kit readily available.
Step 2: Material Treatment
-
Carefully dissolve or mix the this compound with a combustible solvent. The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) department and in accordance with local regulations.
Step 3: Incineration
-
The mixture of the chemical and combustible solvent should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
Step 4: Regulatory Compliance
-
All disposal activities must be conducted in strict observance of all federal, state, and local environmental regulations.[1] Consult your institution's EHS department to ensure full compliance.
Step 5: Container Disposal
-
Empty containers should be handled as hazardous waste and disposed of according to institutional and regulatory guidelines. Do not reuse empty containers.
IV. Spill and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1] If irritation persists, consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
V. Quantitative Data Summary
| Property | Value | Reference |
| Purity | 98% | [1] |
| Physical State | Liquid | [1] |
| Hazards | Irritating to eyes, respiratory system, and skin. Toxic if swallowed. | [1] |
| Incompatible Materials | Strong acids | [1] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx) | [1] |
VI. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(Aminoethyl)-1-N-boc-piperidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of 2-(Aminoethyl)-1-N-boc-piperidine (CAS No: 239482-98-5). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, posing risks to the eyes, skin, and respiratory system.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face | Safety glasses with side shields or goggles, and a face shield. | Must be worn at all times when handling the chemical to protect against splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Dispose of contaminated gloves in accordance with institutional protocols. |
| Body | Laboratory coat. | A flame-retardant lab coat provides a barrier against spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large-scale operations or in case of inadequate ventilation.[2][3] |
2. Handling and Storage
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or mist.[3] Ensure adequate ventilation and use spark-proof tools and explosion-proof equipment.[3] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][4] Store away from incompatible materials such as strong acids and oxidizing agents.[1][2]
3. First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
4. Disposal Plan
Contaminated materials and waste must be disposed of safely and in accordance with all federal, state, and local environmental regulations.[1][4]
-
Chemical Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with institutional and regulatory guidelines.
5. Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for PPE selection.
Caption: Standard Operating Procedure for Handling this compound.
Caption: PPE Selection Decision Tree.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
